Methyl 2-methyl-5-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGKPVDDCDQBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402596 | |
| Record name | methyl 2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77324-87-9 | |
| Record name | methyl 2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-5-nitrobenzoate is a nitroaromatic compound with potential applications as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. A thorough understanding of its physicochemical properties is essential for its effective use in laboratory and industrial settings. This guide provides a comprehensive overview of the known physicochemical data for this compound, detailed experimental protocols for their determination, and a summary of its spectral characteristics.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | --INVALID-LINK-- |
| Molecular Weight | 195.17 g/mol | --INVALID-LINK-- |
| Appearance | Yellow solid | --INVALID-LINK-- |
| Melting Point | 67.0 to 71.0 °C | --INVALID-LINK-- |
| Boiling Point | 305.4±22.0 °C (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in Methanol | --INVALID-LINK-- |
Table 2: Acid-Base and Partitioning Properties
| Property | Value | Source |
| pKa | Experimental data not readily available. No reliable predicted values found. | N/A |
| logP | Experimental data not readily available. No reliable predicted values found. | N/A |
Spectral Data
The following table summarizes the available spectral data for the structural elucidation of this compound.
Table 3: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (s, 1H), 8.05 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 3.93 (s, 3H), 2.65 (s, 3H) | --INVALID-LINK-- |
| ESI-MS | m/z 196 [M+H]⁺ | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.
Synthesis of this compound
This protocol describes the esterification of 2-methyl-5-nitrobenzoic acid.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Slowly add iodomethane (1.1 eq) to the suspension at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature overnight (approximately 12 hours).
-
Pour the reaction mixture into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization if necessary.[1]
Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a solid organic compound.
Workflow for Melting Point Determination
Caption: Experimental workflow for melting point determination.
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Introduce a small amount of the sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Determination
This protocol provides a general method for assessing the solubility of an organic compound in various solvents.
Workflow for Solubility Testing
Caption: Logical workflow for solubility determination.
Procedure:
-
Place approximately 20 mg of this compound into a small test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all.
-
Record the observation. This can be repeated with gentle heating if the compound's solubility at elevated temperatures is of interest.
¹H NMR Spectroscopy
This protocol describes the acquisition of a proton Nuclear Magnetic Resonance (¹H NMR) spectrum for a solid organic compound.
Workflow for ¹H NMR Spectroscopy
Caption: Experimental workflow for ¹H NMR spectroscopy.
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time).
-
Process the raw data by applying a Fourier transform, phasing, baseline correction, and referencing the chemical shift scale.
-
Integrate the signals to determine the relative number of protons for each resonance.
Infrared (IR) Spectroscopy
This protocol details the acquisition of an Infrared (IR) spectrum for a solid organic compound using the Attenuated Total Reflectance (ATR) technique.
Workflow for ATR-IR Spectroscopy
References
A Technical Guide to Methyl 2-Methyl-5-Nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-5-nitrobenzoate is a nitroaromatic compound with the CAS number 77324-87-9 .[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. While direct biological activity data for this compound is limited in publicly available literature, this document explores its significant role as a key intermediate in the synthesis of potentially bioactive molecules, drawing parallels with structurally related compounds that have demonstrated utility in drug development, particularly in the areas of anti-inflammatory and analgesic therapies.[2] Detailed experimental protocols for its synthesis are provided, along with illustrative workflows and a hypothetical signaling pathway to guide researchers in its potential applications.
Chemical Structure and Properties
This compound is a substituted benzene derivative containing a methyl ester, a methyl group, and a nitro group.
Chemical Structure:
-
Molecular Formula: C₉H₉NO₄[1]
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Methyl-5-nitrobenzoic acid methyl ester, Methyl 5-nitro-o-toluate, 5-Nitro-o-toluic acid methyl ester[1]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77324-87-9 | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 67-71 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2-methyl-5-nitrobenzoic acid. A detailed experimental protocol is provided below.
Experimental Protocol: Esterification of 2-Methyl-5-Nitrobenzoic Acid
Materials:
-
2-methyl-5-nitrobenzoic acid
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-methyl-5-nitrobenzoic acid (1.0 equivalent) and potassium carbonate (1.5 equivalents) in N,N-dimethylformamide (DMF).
-
Slowly add iodomethane (1.2 equivalents) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is highlighted by the synthetic pathways of structurally similar compounds. For instance, a positional isomer, methyl 2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.
The general workflow for utilizing this compound as a synthetic intermediate in drug discovery is depicted in the following diagram.
Hypothetical Signaling Pathway Inhibition
While specific targets of molecules derived from this compound are not yet defined, we can hypothesize a potential mechanism of action based on related compounds. For example, derivatives of the structurally similar methyl 4,5-dimethyl-2-nitrobenzoate have been investigated as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key component in inflammatory signaling pathways.
Below is an illustrative diagram of a hypothetical signaling pathway where a downstream product of this compound could act as an inhibitor.
Conclusion
This compound is a readily synthesizable compound with significant potential as a scaffold in medicinal chemistry. While further research is required to fully elucidate the biological activities of its derivatives, the established importance of structurally related nitroaromatic compounds in the development of impactful pharmaceuticals underscores the value of this compound as a key starting material for novel drug discovery programs. This guide provides a foundational resource for researchers aiming to explore the synthetic utility of this versatile intermediate.
References
Technical Guide: ¹H and ¹³C NMR Spectral Analysis of Methyl 2-methyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-methyl-5-nitrobenzoate. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this guide combines available experimental data with predicted values derived from established NMR principles and data from structurally similar compounds. This information is intended to assist researchers in the identification, characterization, and quality control of this compound.
¹H and ¹³C NMR Spectral Data
The NMR spectral data for this compound is summarized in the tables below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~8.52 | d | 1H | ~2.5 |
| H-4 | ~8.25 | dd | 1H | ~8.5, 2.5 |
| H-3 | ~7.45 | d | 1H | ~8.5 |
| OCH₃ (Ester) | ~3.90 | s | 3H | - |
| Ar-CH₃ | ~2.65 | s | 3H | - |
Note: The chemical shifts for the aromatic protons are based on a combination of limited experimental data and predictions. The multiplicity and coupling constants are predicted based on the substitution pattern.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165.0 |
| C-5 | ~147.0 |
| C-1 | ~140.0 |
| C-2 | ~135.0 |
| C-6 | ~128.0 |
| C-4 | ~125.0 |
| C-3 | ~130.0 |
| OCH₃ (Ester) | ~52.5 |
| Ar-CH₃ | ~20.0 |
Note: The ¹³C NMR chemical shifts are predicted values based on the analysis of substituent effects in analogous nitro- and methyl-substituted benzoates.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Homogenization: Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent. The sample is then shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
A standard one-pulse ¹H NMR experiment is typically performed.
-
The spectral width should be set to cover the expected chemical shift range (e.g., 0-10 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (commonly 16 or 32 scans).
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is performed.
-
The spectral width should be set to encompass the expected chemical shift range for all carbon signals (e.g., 0-200 ppm).
-
A significantly larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration and Analysis: For ¹H NMR spectra, the integrals of the peaks are calculated to determine the relative number of protons for each signal. The multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J values) of the signals are determined to elucidate the connectivity of the protons.
Molecular Structure and NMR Signal Assignment
The following diagram illustrates the molecular structure of this compound with the assigned ¹H and ¹³C NMR signals.
Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR assignments.
A Technical Guide to the Solubility of Methyl 2-Methyl-5-Nitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of methyl 2-methyl-5-nitrobenzoate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a robust framework for understanding its likely solubility based on structurally related analogs. Furthermore, it details comprehensive experimental protocols for determining its solubility in various organic solvents.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by its molecular structure, including polarity, the presence of functional groups capable of hydrogen bonding, and molecular size. This compound possesses a polar nitro group and an ester functional group, alongside a non-polar aromatic ring and a methyl group. This structure suggests that its solubility will be significant in a range of organic solvents.
Based on the general principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar solvents. Aromatic nitro compounds and methyl esters are generally soluble in many common organic solvents.[1][2]
The following table summarizes the qualitative solubility of compounds structurally similar to this compound, offering a predictive basis for its behavior.
| Compound | Solvent | Qualitative Solubility |
| Methyl 3-nitrobenzoate | Ethanol, Ether, Methanol | Slightly Soluble[3] |
| Water | Insoluble[3] | |
| Nitrobenzene | Ethanol, Ether, Benzene | Soluble[4] |
| Water | Low Solubility[4] | |
| General Aromatic Nitro Compounds | Most Organic Solvents | Readily Soluble[1] |
| Water | Generally Insoluble[1] |
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocols describe standard methodologies for this purpose.
Gravimetric Method (Shake-Flask)
This is a conventional and reliable method for determining thermodynamic solubility.
a. Materials and Apparatus:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or watch glass
-
Oven
b. Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for several hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
Transfer the clear filtrate to a pre-weighed evaporating dish.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.
-
The mass of the dissolved solid can be determined by subtracting the initial weight of the dish from the final weight. Solubility can then be expressed in terms of g/100g of solvent or molality.[5][6]
UV-Visible Spectrophotometry Method
This method is suitable for compounds with a chromophore, such as this compound, and is often used in high-throughput screening.[7]
a. Materials and Apparatus:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Saturated solution prepared as in the gravimetric method.
b. Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a saturated solution and filter it as described in the gravimetric method.
-
Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.[7][8]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
The Cornerstone of Modern Medicine: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step journey. At the heart of this journey lie the key intermediates – the foundational chemical building blocks that are meticulously assembled to create life-saving drugs. This technical guide delves into the core principles of key intermediates, focusing on their synthesis, characterization, and critical role in the production of blockbuster drugs such as Atorvastatin, Sitagliptin, and Sofosbuvir. Through detailed experimental protocols, quantitative data analysis, and visual representations of synthetic workflows, this document aims to provide a comprehensive resource for professionals in the field of drug development.
The Crucial Role of Pharmaceutical Intermediates
Pharmaceutical intermediates are chemical compounds that represent a specific stage in the synthesis of an API.[1] They are more advanced than raw materials but are not yet the final drug substance. The quality and purity of these intermediates are paramount, as they directly impact the efficacy, safety, and yield of the final API.[1] High-purity intermediates, often exceeding 98%, are essential to minimize impurities in the final drug product.[1] The synthesis of these molecules often involves sophisticated chemical transformations, including the construction of specific stereoisomers, which is crucial for the biological activity of many drugs.
Key Classes of Pharmaceutical Intermediates
The landscape of pharmaceutical intermediates is vast and diverse, often categorized by their chemical structures or therapeutic applications. Some of the prominent classes include:
-
Chiral Intermediates: These are enantiomerically pure compounds that are essential for the synthesis of stereospecific drugs.[2][3] The use of chiral intermediates ensures that the final API has the correct three-dimensional arrangement of atoms to interact effectively with its biological target.[3]
-
Heterocyclic Intermediates: Containing rings with atoms of at least two different elements, these intermediates form the core structure of many drugs.[1] Their unique electronic and steric properties make them ideal scaffolds for designing molecules with specific biological activities.
-
Fluorinated Intermediates: The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic properties.[1] Consequently, fluorine-containing intermediates are widely used in modern drug discovery.
-
Nucleoside and Nucleotide Intermediates: These are the building blocks for antiviral and anticancer drugs that mimic the natural components of DNA and RNA, thereby interfering with the replication of viruses or cancer cells.[1]
Synthesis of Key Intermediates for Major Pharmaceuticals: A Closer Look
To illustrate the practical importance of key intermediates, this section provides a detailed examination of the synthesis of crucial building blocks for three widely prescribed medications: Atorvastatin (a cholesterol-lowering agent), Sitagliptin (an anti-diabetic drug), and Sofosbuvir (an antiviral for Hepatitis C).
Atorvastatin Intermediate: The Pyrrole Core
A central feature of the Atorvastatin molecule is its pentasubstituted pyrrole ring system. A key intermediate in its synthesis is tert-Butyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate . The formation of the pyrrole core is often achieved through a Paal-Knorr synthesis.[4][5]
| Parameter | Value | Reference(s) |
| Intermediate | tert-Butyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | [6][7] |
| Yield | 92.5% | [6] |
| Purity | 98.0% | [6] |
| Melting Point | 65-69 °C | [8] |
Materials:
-
(4R-cis)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester (starting material)
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
n-Hexane
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Hydrogen peroxide or Sodium thiosulfate (for quenching excess cyanide)
Procedure:
-
In a glass reactor equipped with a reflux condenser, combine the starting chloro-compound (e.g., 27.9 g, 0.1 mol), sodium cyanide (12.25 g, 0.25 mol), and tetrabutylammonium bromide (0.64 g, 0.002 mol).[6]
-
Heat the mixture to 150°C with stirring.[6]
-
After the reaction is complete (monitored by a suitable technique like TLC or GC), cool the mixture to room temperature.[6]
-
Add water and n-hexane to the reaction mixture and stir vigorously.[6]
-
Separate the organic layer. Extract the aqueous layer twice with n-hexane.[6]
-
Treat the aqueous layer with hydrogen peroxide or sodium thiosulfate to neutralize any remaining sodium cyanide.[6]
-
Combine the organic layers and wash with saturated brine solution.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the resulting crude product by distillation under reduced pressure to obtain the desired cyanomethyl intermediate.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate synthesis - chemicalbook [chemicalbook.com]
- 7. Cas 125971-94-0,(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | lookchem [lookchem.com]
- 8. tert-ブチル (4R,6R)-6-シアノメチル-2,2-ジメチル-1,3-ジオキサン-4-アセタート 97% | Sigma-Aldrich [sigmaaldrich.com]
The Role of Methyl 2-Methyl-5-Nitrobenzoate in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-5-nitrobenzoate is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring a methyl ester, a methyl group, and a nitro group on the benzene ring, provides a valuable scaffold for the construction of complex, biologically active molecules. This technical guide explores the synthesis of this compound, its chemical transformations into key agrochemical precursors, and its role in the development of modern crop protection agents, including anilide and pyridine-based herbicides. Detailed experimental protocols, quantitative data, and a visualization of a key herbicidal mode of action are presented to provide a comprehensive resource for researchers in the field.
Introduction
The global demand for increased agricultural productivity necessitates the continuous development of novel and effective crop protection agents. Substituted benzoic acid derivatives are a cornerstone in the synthesis of many commercial herbicides, fungicides, and insecticides. Among these, this compound serves as a crucial building block. The presence of the nitro group allows for its facile conversion to an amino group, opening up a plethora of synthetic possibilities for creating diverse libraries of potential agrochemical candidates. This guide will specifically focus on the synthetic pathways from this compound to key intermediates and their subsequent elaboration into herbicidal compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2-methyl-5-nitrobenzoic acid.
Experimental Protocol: Esterification of 2-Methyl-5-Nitrobenzoic Acid
Materials:
-
2-Methyl-5-nitrobenzoic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-5-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Methyl-5-nitrobenzoic acid |
| Reagents | Methanol, Sulfuric Acid |
| Typical Yield | >90% |
| Purity | >98% after purification |
Key Synthetic Transformations for Agrochemical Intermediates
The primary value of this compound in agrochemical synthesis lies in the reactivity of its nitro group. Reduction of the nitro group to an amine is a pivotal step, yielding methyl 5-amino-2-methylbenzoate, a key precursor for various herbicidal classes.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine can be achieved through several methods, most commonly catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve this compound in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).
-
Seal the reaction vessel and purge with an inert gas to remove oxygen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain methyl 5-amino-2-methylbenzoate.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | 10% Palladium on Carbon |
| Reagent | Hydrogen Gas |
| Typical Yield | >95% |
| Purity | High, often used without further purification |
Application in the Synthesis of Anilide Herbicides
Anilide herbicides are a significant class of agrochemicals. The intermediate, methyl 5-amino-2-methylbenzoate, can be utilized in the synthesis of novel anilide compounds with potential herbicidal activity. A representative synthesis is outlined below.
Experimental Protocol: Synthesis of a Representative Anilide Herbicide Candidate
Materials:
-
Methyl 5-amino-2-methylbenzoate
-
An appropriate acid chloride (e.g., 2,6-dichlorobenzoyl chloride)
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve methyl 5-amino-2-methylbenzoate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the acid chloride in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the target anilide.
Biological Mode of Action: Inhibition of Carotenoid Biosynthesis
Several classes of herbicides derived from intermediates related to this compound, such as diflufenican, act by inhibiting carotenoid biosynthesis in plants.[1][2] This leads to the destruction of chlorophyll and ultimately, plant death. The specific target is often the enzyme phytoene desaturase.
Caption: Inhibition of carotenoid biosynthesis by a herbicide.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Its straightforward synthesis and the reactivity of its nitro group provide a gateway to a wide range of functionalized aromatic compounds. The resulting aminobenzoate derivatives are key precursors for the development of anilide and other classes of herbicides. The exploration of derivatives of this compound continues to be a promising avenue for the discovery of new and effective crop protection solutions. This guide provides a foundational understanding of the synthesis, key reactions, and potential applications of this important chemical building block for researchers dedicated to advancing agricultural science.
References
"material safety data sheet (MSDS) for methyl 2-methyl-5-nitrobenzoate"
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Methyl 2-methyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols related to this compound. The information is intended for use by professionals in research and development environments.
Chemical Identification and Physical Properties
This compound is a nitroaromatic compound with the molecular formula C9H9NO4.[1] It is also known by the synonyms 2-Methyl-5-nitrobenzoic acid methyl ester and methyl 5-nitro-o-toluate.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H9NO4 | PubChem[1] |
| Molecular Weight | 195.17 g/mol | PubChem[1] |
| CAS Number | 77324-87-9 | PubChem[1] |
| Appearance | White to light yellow powder or crystals | Tokyo Chemical Industry Co., Ltd. |
| Melting Point | 67.0 to 71.0 °C | Tokyo Chemical Industry Co., Ltd. |
| Solubility | Soluble in Methanol | Tokyo Chemical Industry Co., Ltd. |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[1]
Table 2: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
Source: Aggregated GHS information provided to the ECHA C&L Inventory[1]
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]
First Aid Measures
In case of exposure, follow these first-aid measures:
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[2]
-
If on Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2]
Handling, Storage, and Disposal
Handling:
-
Minimize dust generation when weighing or transferring the solid.[2]
-
Avoid contact with incompatible materials such as strong oxidizing agents.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[2] Nitroaromatic compounds can be environmental contaminants and may require specialized disposal methods.[3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 2-methyl-5-nitrobenzoic acid.[4][5]
Materials:
-
2-methyl-5-nitrobenzoic acid
-
Potassium carbonate (K2CO3)
-
N,N-dimethylformamide (DMF)
-
Iodomethane
-
Ethyl acetate (EA)
-
Anhydrous sodium sulfate (Na2SO4)
-
Water
Procedure:
-
Suspend 2-methyl-5-nitrobenzoic acid (15 g, 82.8 mmol) and potassium carbonate (17.2 g, 124.2 mmol) in N,N-dimethylformamide (75 mL) in a dry round-bottom flask.[4][5]
-
Slowly add iodomethane (6.7 mL) dropwise to the suspension at room temperature.[4][5]
-
Stir the reaction mixture at room temperature overnight (approximately 12 hours).[4][5]
-
After the reaction is complete, pour the mixture into water (500 mL).[4][5]
-
Extract the aqueous phase three times with ethyl acetate.[4][5]
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.[4][5]
Visualizations
Caption: Workflow for Safe Handling of Chemical Powders.
Caption: Synthesis Pathway for this compound.
References
- 1. This compound | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 4. Methyl 5-nitro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 5-nitro-2-methylbenzoate | 77324-87-9 [chemicalbook.com]
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Methyl 2-methyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on the thermodynamic properties and thermal stability of methyl 2-methyl-5-nitrobenzoate. Due to a lack of experimentally determined thermodynamic values for this specific compound in publicly accessible literature, this guide presents computed properties and data for structurally similar molecules to serve as a reference point for researchers. Detailed experimental protocols for the synthesis and analysis of thermal stability, applicable to this and related compounds, are also included. This document aims to be a valuable resource for professionals in organic synthesis, materials science, and drug development by consolidating known information and outlining methodologies for further investigation.
Introduction
This compound is an aromatic nitro compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its thermodynamic properties and thermal stability is crucial for safe handling, process optimization, and ensuring product quality and stability. This guide summarizes the currently available physical and computed properties of this compound and provides detailed experimental protocols for its synthesis and the evaluation of its thermal behavior.
Physicochemical and Computed Properties
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₉NO₄ | PubChem[1] |
| Molecular Weight | 195.17 g/mol | PubChem[1] |
| CAS Number | 77324-87-9 | PubChem[1] |
| Appearance | White to Light yellow powder to crystal | Tokyo Chemical Industry Co., Ltd.[2] |
| Melting Point | 67.0 to 71.0 °C | Tokyo Chemical Industry Co., Ltd.[2] |
| Purity | >98.0% (GC) | Tokyo Chemical Industry Co., Ltd.[2] |
| Computed XLogP3 | 1.8 | BenchChem |
| Computed Hydrogen Bond Donor Count | 0 | BenchChem |
| Computed Hydrogen Bond Acceptor Count | 4 | BenchChem |
| Computed Rotatable Bond Count | 2 | BenchChem |
Thermodynamic Data of a Structural Isomer: Methyl p-nitrobenzoate
In the absence of experimental thermodynamic data for this compound, calculated values for the closely related structural isomer, methyl p-nitrobenzoate, are presented in Table 2. These values were obtained using the Joback method and can provide an estimation of the thermodynamic properties for similar nitrobenzoate compounds. It is crucial to note that these are calculated values for a different isomer and should be used with caution as a proxy for the properties of this compound.
Table 2: Calculated Thermodynamic Properties of Methyl p-nitrobenzoate
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -79.11 | kJ/mol | Cheméo (Joback Calculated)[3] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -238.95 | kJ/mol | Cheméo (Joback Calculated)[3] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 24.28 | kJ/mol | Cheméo (Joback Calculated)[3] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 62.09 | kJ/mol | Cheméo (Joback Calculated)[3] |
| Ideal Gas Heat Capacity (Cp,gas) | Not specified | J/mol·K | Cheméo[3] |
Thermal Stability
Specific experimental data on the thermal stability of this compound, such as that from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), is not currently available in the public domain. However, the following sections describe standard experimental protocols that can be employed to determine these crucial stability parameters. These methodologies are based on established procedures for similar aromatic nitro compounds.[4]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material and its fraction of volatile components by measuring the change in mass as a function of temperature.
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.[4]
Methodology: [4]
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a TGA crucible (e.g., alumina).
-
Instrument Setup: Place the sample crucible onto the TGA microbalance. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.
-
Heating Program: Equilibrate the sample at 30 °C. Heat the sample at a linear rate of 10 °C/min up to a final temperature of 500 °C.
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature to obtain the TGA curve. The onset of decomposition is determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information on melting, crystallization, and decomposition events.
Objective: To determine the melting point, enthalpy of fusion, and to identify any exothermic decomposition events of this compound.[4]
Methodology: [4]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Heating Program: Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 400 °C).
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. The melting point is identified as the peak of the endothermic event, and the enthalpy of fusion can be calculated from the area of this peak. Exothermic peaks indicate decomposition events, and the onset temperature and enthalpy of decomposition can be determined.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 2-methyl-5-nitrobenzoic acid. A typical laboratory-scale procedure is detailed below.
Experimental Protocol: Esterification of 2-methyl-5-nitrobenzoic acid
This procedure is adapted from the synthesis of similar compounds.[5]
Materials:
-
2-methyl-5-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-nitrobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Caption: Synthesis workflow for this compound.
Thermal Analysis Workflow
The following diagram outlines the logical workflow for the thermal analysis of this compound.
Caption: Workflow for thermal stability analysis.
Conclusion
This technical guide has synthesized the available information on the thermodynamic properties and stability of this compound. While a significant gap exists in the experimental data for its thermodynamic properties, this guide provides a starting point for researchers by presenting computed values for the compound and its isomer, alongside detailed and actionable experimental protocols for its synthesis and thermal analysis. The provided workflows and methodologies are intended to facilitate further research and a more comprehensive understanding of this compound's characteristics, which is essential for its potential applications in various fields of chemical and pharmaceutical sciences.
References
- 1. This compound | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 77324-87-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Methyl p-nitro benzoate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 5-nitro-2-methylbenzoate | 77324-87-9 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles from Methyl 2-methyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-5-nitrobenzoate is a versatile starting material for the synthesis of a variety of nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of quinazolinones and outlines a synthetic pathway for triazole derivatives, commencing from this compound. The key transformations involve the reduction of the nitro group to an amine, followed by cyclization reactions. A one-pot reductive cyclization protocol for the direct synthesis of quinazolinones is also presented.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of aromatic precursors is a cornerstone of synthetic medicinal chemistry, enabling the construction of these complex molecular architectures. This compound possesses three key functional groups—a nitro group, a methyl group, and a methyl ester—that can be selectively manipulated to achieve a range of heterocyclic systems. The primary synthetic strategy detailed herein involves the reduction of the nitro group to form methyl 2-amino-5-methylbenzoate, a key intermediate that can undergo various cyclization reactions.
Synthesis of a Key Intermediate: Methyl 2-amino-5-methylbenzoate
The reduction of the nitro group in this compound is the gateway to its utility in heterocyclic synthesis. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol: Reduction of this compound
This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 195.17 | 5.0 g | 25.6 |
| Palladium on Carbon (10%) | - | 0.25 g | - |
| Methanol | 32.04 | 100 mL | - |
| Hydrogen Gas | 2.02 | Balloon | - |
Procedure:
-
To a 250 mL flask, add this compound (5.0 g, 25.6 mmol) and methanol (100 mL).
-
Carefully add 10% palladium on carbon (0.25 g).
-
Securely attach a hydrogen-filled balloon to the flask.
-
Stir the suspension vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude methyl 2-amino-5-methylbenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.
Expected Yield: >90%
Synthesis of Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Two effective methods for their synthesis from this compound are presented below.
Method A: Two-Step Synthesis via Niementowski Reaction
This method involves the initial reduction of the nitro group, followed by a cyclization reaction with formamide.[1]
Experimental Protocol: Synthesis of 6-methylquinazolin-4(3H)-one
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2-amino-5-methylbenzoate | 165.19 | 2.0 g | 12.1 |
| Formamide | 45.04 | 10 mL | - |
Procedure:
-
In a round-bottom flask, combine methyl 2-amino-5-methylbenzoate (2.0 g, 12.1 mmol) and formamide (10 mL).
-
Heat the reaction mixture at 150-160 °C for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to afford the crude 6-methylquinazolin-4(3H)-one.
-
The crude product can be purified by recrystallization from ethanol.
Expected Yield: ~85%
Method B: One-Pot Reductive Cyclization
This efficient method allows for the direct conversion of the nitro compound to the quinazolinone without isolating the amino intermediate.[2]
Experimental Protocol: One-Pot Synthesis of 6-methylquinazolin-4(3H)-one
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 195.17 | 2.0 g | 10.2 |
| Formamide | 45.04 | 15 mL | - |
| Bismuth(III) acetate | 386.09 | 0.2 g | 0.5 |
Procedure:
-
To a microwave vial, add this compound (2.0 g, 10.2 mmol), formamide (15 mL), and bismuth(III) acetate (0.2 g, 0.5 mmol).
-
Seal the vial and heat the mixture under microwave irradiation at 180 °C for 30 minutes.
-
After cooling, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product to obtain 6-methylquinazolin-4(3H)-one.
Expected Yield: ~90%
Proposed Synthesis of a Triazole Derivative
The intermediate, methyl 2-amino-5-methylbenzoate, can also serve as a precursor for the synthesis of triazole derivatives through diazotization followed by coupling and cyclization.
Synthetic Pathway Outline:
-
Diazotization: The amino group of methyl 2-amino-5-methylbenzoate is converted to a diazonium salt using sodium nitrite and a mineral acid at low temperatures.
-
Azide Formation: The diazonium salt is then reacted with sodium azide to yield an aryl azide intermediate.
-
Cyclization: The aryl azide can then undergo a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form the triazole ring.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Reduction of the nitro starting material.
Caption: Pathways to quinazolinone synthesis.
Caption: Proposed route to triazole derivatives.
Conclusion
This compound is a readily accessible precursor for the synthesis of medicinally relevant nitrogen-containing heterocycles. The protocols provided herein for the synthesis of quinazolinones offer both a traditional two-step approach and a more efficient one-pot reductive cyclization. Furthermore, the strategic conversion of the nitro group to an amine opens up synthetic routes to other important heterocyclic systems, such as triazoles. These application notes serve as a practical guide for researchers in the field of drug discovery and development, facilitating the exploration of novel chemical entities based on these privileged scaffolds.
References
Application Note: Protocols for the Reduction of the Nitro Group in Methyl 2-Methyl-5-Nitrobenzoate
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and critical transformation in organic synthesis. The resulting aromatic amines, such as methyl 5-amino-2-methylbenzoate, are valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Methyl 2-methyl-5-nitrobenzoate features a nitro group that can be selectively reduced to an amino group, yielding a key building block for further synthetic modifications.[3][4] This document provides detailed experimental protocols for this transformation using several common and effective methodologies, including catalytic hydrogenation and metal-mediated reductions. These protocols are designed for researchers, scientists, and drug development professionals to achieve high yields and purity.
Data Presentation: Comparison of Reduction Methodologies
The selection of a reduction method depends on factors such as substrate compatibility, available equipment, cost, and desired scale. The following table summarizes various established methods for the reduction of aromatic nitro groups, providing a comparative overview to guide the researcher's choice.
| Method | Reagents & Catalyst | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ (gas, 1 atm), 5-10% Pd/C | Methanol, Ethanol | Room Temp. | 2-12 h | >95 | Highly efficient and clean; requires specialized hydrogenation equipment.[5][6] Caution: Pd/C is pyrophoric.[5] |
| Transfer Hydrogenation | Hydrazine Hydrate (NH₂NH₂·H₂O), Pd/C | Methanol, Ethanol | Reflux | 0.5-5 h | 90-98 | Avoids the need for H₂ gas cylinder; reaction is often rapid.[1] |
| Metal/Acid Reduction | Iron (Fe) powder, NH₄Cl | Ethanol/Water, Methanol/Water | Reflux | 1-4 h | 85-95 | Inexpensive, mild, and effective method.[2][7][8] The Fe/NH₄Cl system is considered environmentally friendly.[7][9] |
| Metal Salt Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | Room Temp. - Reflux | 1-3 h | 80-95 | Mild conditions that tolerate many functional groups like esters and halogens.[10][11][12] Work-up can be challenging due to tin salts.[9] |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | DMF/Water, Methanol/Water | Room Temp. - 60°C | 1-5 h | 85-95 | A metal-free, economical, and chemoselective option suitable for substrates with sensitive functional groups.[13][14] |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogen gas is highly flammable.[5] Palladium on carbon can be pyrophoric when dry and should be handled with care, preferably under an inert atmosphere when dry.[5][15]
Protocol 1: Catalytic Hydrogenation with H₂ Gas
This protocol is highly efficient and typically results in a very clean product with simple work-up.[6]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol or Ethanol (reagent grade)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask, magnetic stirrer, and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (15-20 mL per gram of substrate).
-
To this solution, carefully add 10% Pd/C (1-5 mol% of Pd relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen) for several minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge-fill cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[5]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.[6]
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry.[5] Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude methyl 5-amino-2-methylbenzoate.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Iron and Ammonium Chloride
This method is a classic, cost-effective, and environmentally benign approach to nitro group reduction.[2][7]
Materials:
-
This compound
-
Iron (Fe) powder, fine grade
-
Ammonium Chloride (NH₄Cl)
-
Ethanol and Water
-
Reaction flask with reflux condenser, magnetic stirrer, and stir bar
-
Heating mantle or oil bath
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol (20 mL/g), and water (5 mL/g).
-
Add ammonium chloride (4-5 eq) and iron powder (3-5 eq) to the mixture.
-
Heat the suspension to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in 1-4 hours.
-
Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron residues. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired product.
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)
This method is particularly mild and useful for substrates containing other reducible functional groups that are sensitive to catalytic hydrogenation.[11][12]
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Reaction flask, magnetic stirrer, and stir bar
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 2M KOH.[10]
-
Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram) in a round-bottom flask.
-
Add SnCl₂·2H₂O (4-5 eq) to the solution.[10]
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the mixture and carefully pour it into a beaker of crushed ice.
-
Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is ~8. A thick, white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. If two layers are present, separate them. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General workflow for the reduction of an aromatic nitro group.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
"application of methyl 2-methyl-5-nitrobenzoate as a building block in organic synthesis"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-5-nitrobenzoate is a valuable building block in organic synthesis, primarily serving as a precursor to a variety of complex organic molecules, particularly heterocyclic compounds with potential biological activity. The strategic placement of the methyl, nitro, and methyl ester functionalities on the benzene ring allows for a range of chemical transformations. The most pivotal of these is the reduction of the nitro group to an amine, which then acts as a versatile handle for subsequent cyclization and derivatization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates.
Key Synthetic Transformations
The primary utility of this compound stems from the facile conversion of its nitro group into an amino group, yielding methyl 2-methyl-5-aminobenzoate. This transformation unlocks a plethora of synthetic possibilities, as the resulting ortho-amino-meta-methyl-substituted benzoate is a key precursor for the construction of various heterocyclic scaffolds, such as quinazolinones and benzodiazepines, which are prevalent in many pharmaceutical agents.
Reduction of the Nitro Group
The reduction of the nitro group in this compound to the corresponding amine is a fundamental and crucial step. Two common and effective methods for this transformation are catalytic hydrogenation and metal-mediated reduction.
a) Catalytic Hydrogenation: This method is often favored for its clean reaction profile and high yields. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.[1]
b) Metal-Mediated Reduction: Reagents such as stannous chloride (SnCl₂) in an acidic medium provide an effective alternative, particularly when certain functional groups might be sensitive to catalytic hydrogenation conditions.[2]
Synthesis of Heterocyclic Scaffolds
The resulting methyl 2-methyl-5-aminobenzoate is a prime candidate for the synthesis of various heterocyclic systems. One prominent application is in the synthesis of quinazolinones, a class of compounds known for a wide range of pharmacological activities.[3] The Niementowski reaction, for example, provides a direct route to quinazolinones from anthranilic acid derivatives and amides.[3]
Data Presentation
The following tables summarize typical quantitative data for the key transformations involved in the application of this compound. While specific data for this exact isomer may vary, the presented data for analogous substrates provide a strong basis for comparison and adaptation.
Table 1: Comparison of Reduction Protocols for Nitrobenzoates
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol or Ethanol | Room Temperature | 2-12 | >95 | Highly efficient and clean. Requires specialized hydrogenation apparatus.[2] |
| Metal-Mediated Reduction | SnCl₂·2H₂O (3-4 eq) | Ethanol or Ethyl Acetate | 50-70 | 1-3 | 85-95 | The reaction can be exothermic.[2] |
Table 2: Synthesis of Quinazolinones from Aminobenzoates
| Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Niementowski Reaction | Formamide | None | 130-140 | 4-6 | ~90 |
| Microwave-Assisted Synthesis | Primary Amine | DMF or Ethanol | 120-150 | 0.25-0.5 | Variable |
Experimental Protocols
Protocol 1: Reduction of this compound via Catalytic Hydrogenation
This protocol outlines the reduction of this compound to methyl 2-methyl-5-aminobenzoate using a palladium on carbon (Pd/C) catalyst.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂) supply
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon of H₂)
-
Magnetic stirrer and stir bar
-
Filter paper or Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (e.g., 1.0 g) in methanol (e.g., 20 mL).
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the vessel (e.g., from a balloon or a pressurized source).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude methyl 2-methyl-5-aminobenzoate. The product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction of this compound using Stannous Chloride
This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate.[2]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Deionized water
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask.
-
Add stannous chloride dihydrate (3-4 eq) to the solution in portions. Note that the reaction can be exothermic.
-
Stir the mixture at 50-70°C for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.
-
Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methyl-5-aminobenzoate.
Protocol 3: Synthesis of 7-Methyl-quinazolin-4(3H)-one via Niementowski Reaction
This protocol adapts the Niementowski reaction for the synthesis of 7-methyl-quinazolin-4(3H)-one from methyl 2-methyl-5-aminobenzoate using formamide.[3]
Materials:
-
Methyl 2-methyl-5-aminobenzoate
-
Formamide
-
Ice-cold water
Procedure:
-
In a round-bottom flask, mix methyl 2-methyl-5-aminobenzoate (10 mmol) and formamide (40 mmol).
-
Heat the mixture at 130-140°C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to afford the crude 7-methyl-quinazolin-4(3H)-one.
-
The crude product can be further purified by recrystallization from ethanol.
Mandatory Visualization
Caption: Synthetic workflow for the conversion of this compound.
Caption: Logical relationship of this compound as a building block.
References
Application Notes and Protocols: The Use of Methyl 2-Methyl-5-Nitrobenzoate in the Production of Dyes and Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of methyl 2-methyl-5-nitrobenzoate as a key intermediate in the production of azo dyes and other specialty chemicals. Detailed experimental protocols, quantitative data, and process diagrams are included to facilitate its application in research and development.
Introduction
This compound is a versatile aromatic compound whose true value as a synthetic building block is realized upon the chemical transformation of its nitro group. The reduction of the nitro functionality to a primary amine yields methyl 2-methyl-5-aminobenzoate, a crucial precursor for a wide array of more complex molecules. This amino derivative serves as a key intermediate in the synthesis of various organic compounds, including azo dyes and specialty chemicals with potential applications in the pharmaceutical and agrochemical industries. The strategic placement of the methyl, amino, and methyl ester groups on the benzene ring allows for diverse subsequent chemical modifications.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2-methyl-5-nitrobenzoic acid.
Experimental Protocol: Esterification of 2-Methyl-5-Nitrobenzoic Acid
-
Suspend 2-methyl-5-nitrobenzoic acid (15 g, 82.8 mmol) and potassium carbonate (17.2 g, 124.2 mmol) in 75 mL of N,N-dimethylformamide (DMF) in a dry round-bottom flask.
-
Slowly add iodomethane (6.7 mL) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature overnight (approximately 12 hours).
-
Upon completion, pour the mixture into 500 mL of water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-methyl-5-nitrobenzoic acid | [1] |
| Product | This compound | [1] |
| Yield | 94% | [1] |
| Appearance | Yellow solid | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (s, 1H), 8.05 (s, 1H) | [1] |
Synthesis Workflow Diagram
References
Synthetic Routes to 5-Methyl-2-Nitrobenzoic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 5-methyl-2-nitrobenzoic acid is a critical step for the development of various pharmaceuticals and specialty chemicals.[1] This intermediate's structure, featuring a carboxylic acid, a nitro group, and a methyl group on an aromatic ring, offers a versatile scaffold for diverse chemical modifications.[1][2]
This document provides detailed application notes and protocols for two primary synthetic routes to 5-methyl-2-nitrobenzoic acid, focusing on methods involving nitration and hydrolysis. The traditional direct nitration of 3-methylbenzoic acid is compared with a more contemporary and selective two-step approach: the nitration of methyl 3-methylbenzoate followed by hydrolysis.[1] These protocols are designed to be a valuable resource for laboratory-scale synthesis and process development.
Physicochemical Properties
A summary of the key physicochemical properties of 5-methyl-2-nitrobenzoic acid is presented below, providing essential data for experimental design and safety considerations.
| Property | Value |
| Molecular Formula | C₈H₇NO₄[2] |
| Molecular Weight | 181.15 g/mol [2] |
| Appearance | Off-white to light yellow crystalline powder[3] |
| Melting Point | 134-136 °C[2] |
| Solubility | Insoluble in water[2] |
| CAS Number | 3113-72-2[2] |
Synthetic Workflow Overview
Two principal synthetic routes are detailed below. Route 1 involves the direct nitration of 3-methylbenzoic acid. Route 2 is a two-step process starting with the esterification of 3-methylbenzoic acid, followed by nitration and subsequent hydrolysis.
Experimental Protocols
Route 1: Direct Nitration of 3-Methylbenzoic Acid
This traditional method, while direct, can produce isomeric byproducts, necessitating careful purification.[1] The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups on 3-methylbenzoic acid lead to a mixture of isomers upon nitration.
Materials:
-
3-Methylbenzoic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Ethanol
-
Water
Procedure:
-
Preparation of Nitrating Mixture: In a flask, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with slow, dropwise addition of sulfuric acid to nitric acid.
-
Nitration: Dissolve 3-methylbenzoic acid in a suitable solvent and cool the solution in an ice bath. Add the pre-cooled nitrating mixture dropwise to the 3-methylbenzoic acid solution, ensuring the temperature is maintained between 5-15 °C.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture for 1-2 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]
-
Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 5-methyl-2-nitrobenzoic acid, will precipitate out of the solution.[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[1]
-
Purification: The crude product can be further purified by recrystallization from an ethanol-water mixture to yield the final product.[1]
Route 2: Nitration of Methyl 3-methylbenzoate followed by Hydrolysis
This modern approach is often favored due to its higher regioselectivity and use of a safer nitrating agent compared to the traditional method.[4][5] The use of methyl 3-methylbenzoate as the starting material, with the ester group being a meta-director and the methyl group an ortho, para-director, favors the introduction of the nitro group at the C2 position.[4]
Part A: Nitration of Methyl 3-methylbenzoate
Materials:
-
Methyl 3-methylbenzoate
-
Fuming Nitric Acid (HNO₃)
-
Acetic Anhydride (Ac₂O)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of methyl 3-methylbenzoate in acetic anhydride to 0-5 °C in an ice bath.[2]
-
Preparation and Addition of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to acetic anhydride at 0-5 °C.[4] Caution: This reaction is highly exothermic.[4] Slowly add the pre-cooled nitrating mixture to the solution of methyl 3-methylbenzoate, maintaining the temperature below 10 °C.[2]
-
Reaction Completion: After the addition, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the completion of the nitration.[2]
-
Work-up and Isolation: Pour the reaction mixture into ice-water to precipitate the crude methyl 5-methyl-2-nitrobenzoate.[2] Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.[2]
Part B: Hydrolysis of Methyl 5-methyl-2-nitrobenzoate
Materials:
-
Crude Methyl 5-methyl-2-nitrobenzoate
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Saponification: Reflux the crude methyl 5-methyl-2-nitrobenzoate with an aqueous solution of sodium hydroxide for 2-3 hours.[2] Monitor the reaction by TLC until the ester is completely consumed.[2]
-
Acidification and Precipitation: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 1-2, which will cause the 5-methyl-2-nitrobenzoic acid to precipitate.[4]
-
Isolation and Drying: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.[4] Dry the final product in a desiccator or a vacuum oven at a low temperature.[4]
Quantitative Data Summary
| Parameter | Route 1 (Direct Nitration) | Route 2 (Nitration-Hydrolysis) |
| Starting Material | 3-Methylbenzoic Acid | Methyl 3-methylbenzoate |
| Key Reagents | HNO₃, H₂SO₄ | HNO₃, Ac₂O, NaOH, HCl |
| Selectivity | Lower, potential for isomeric impurities | Higher regioselectivity[4] |
| Environmental Friendliness | Use of concentrated H₂SO₄ is less desirable | Considered a greener alternative[4][5] |
| Yield | Variable, often lower due to isomer formation | Generally higher due to improved selectivity |
| Purity of Crude Product | Lower | Higher |
Logical Workflow Diagram
The decision-making process for selecting a synthetic route can be visualized as follows:
References
Application Notes and Protocol: Monitoring the Synthesis of Methyl 2-methyl-5-nitrobenzoate via Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction The synthesis of methyl 2-methyl-5-nitrobenzoate, a key intermediate in various pharmaceutical and chemical syntheses, typically involves the electrophilic nitration of methyl 2-methylbenzoate.[1] Monitoring the progress of this reaction is crucial to ensure optimal yield, minimize byproduct formation, and determine the reaction endpoint. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective analytical technique for real-time monitoring of this reaction.[2][3] It allows for the qualitative assessment of the consumption of the starting material and the formation of the product based on their differential polarity.[3] This protocol provides a detailed methodology for using TLC to monitor the nitration of methyl 2-methylbenzoate.
Principle of Separation TLC separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture).[2][3] For this application, a polar stationary phase such as silica gel is used. The starting material, methyl 2-methylbenzoate, is less polar than the product, this compound. The introduction of the highly polar nitro (-NO₂) group significantly increases the product's polarity. Consequently, the product will have a stronger affinity for the polar silica gel and will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value compared to the less polar starting material.[4][5]
Data Presentation: TLC System Parameters
The following table summarizes the recommended parameters for the TLC analysis. An optimal solvent system should provide a product Rf value in the range of 0.25-0.35.[2]
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ plates | Standard polar adsorbent suitable for separating aromatic compounds. The F₂₅₄ indicator allows for UV visualization.[2][6] |
| Mobile Phase | 3:1 Hexanes : Ethyl Acetate (v/v) | A solvent system of intermediate polarity that provides good separation between the less polar starting material and the more polar product.[6][7] |
| Visualization | UV Light (254 nm) | Non-destructive method effective for aromatic and conjugated compounds, which appear as dark spots against a fluorescent green background.[8][9][10] |
| Iodine (I₂) Vapor | A semi-destructive method where aromatic compounds form yellow-brown spots. Useful for confirmation.[8][9][11] | |
| Expected Rf | Methyl 2-methylbenzoate: ~0.6 - 0.7 | The less polar starting material travels further up the plate. |
| This compound: ~0.3 - 0.4 | The more polar product has a stronger interaction with the silica gel and travels a shorter distance.[4][7] |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing, running, and interpreting a TLC plate to monitor the reaction.
1. Materials and Reagents
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid (e.g., a beaker with a watch glass)
-
Capillary tubes or micropipettes for spotting
-
UV lamp (254 nm)
-
Iodine chamber (optional)
-
Forceps
-
Pencil
-
Ruler
-
Hexanes
-
Ethyl Acetate
-
Dichloromethane (for sample dilution)
-
Reaction mixture aliquots
-
Reference sample of the starting material (methyl 2-methylbenzoate)
2. Preparation of the TLC Plate and Chamber
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel.[2]
-
Mark small tick marks on the origin line for each sample to be spotted. Plan for three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).
-
Prepare the developing chamber by pouring the 3:1 hexanes:ethyl acetate mobile phase to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[3]
-
Place a piece of filter paper in the chamber, saturate it with the mobile phase, and close the lid. Allow the chamber to saturate with solvent vapor for 5-10 minutes to ensure optimal chromatogram development.
3. Sample Preparation and Spotting
-
Starting Material (SM): Dissolve a small amount of methyl 2-methylbenzoate in a few drops of dichloromethane.
-
Reaction Mixture (RM): At various time points (e.g., t=0, 15 min, 30 min, etc.), withdraw a small aliquot (1-2 drops) of the reaction mixture. Quench it in a vial containing a small amount of cold water and extract with a small volume of dichloromethane. The organic layer will be used for spotting.
-
Using a capillary tube, spot a small amount of the prepared SM solution onto the first tick mark on the origin line. The spot should be small and concentrated (1-2 mm in diameter).
-
Spot the RM solution onto the third tick mark.
-
Co-spot (C): On the middle tick mark, first spot the SM solution, and after it dries, spot the RM solution directly on top of it. This lane helps to confirm the identity of the spots.
4. Development of the TLC Plate
-
Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the plate is upright and the origin line is above the solvent level.[3]
-
Replace the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.[2]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[2]
-
Allow the plate to air dry completely in a fume hood.
5. Visualization and Analysis
-
UV Visualization: Place the dried plate under a short-wave UV lamp (254 nm). Aromatic compounds will appear as dark spots.[2][9] Gently circle the outline of each spot with a pencil, as they will disappear when the lamp is removed.
-
Iodine Staining (Optional): Place the plate in a chamber containing a few crystals of iodine. Aromatic compounds will develop yellow-brown spots.[9] The spots may fade over time, so they should be circled promptly.
-
Interpretation:
-
t=0: The RM lane should show a single spot corresponding to the Rf of the starting material.
-
Intermediate times: The RM lane will show a diminishing spot for the starting material and a new, lower-Rf spot appearing for the product.
-
Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the RM lane.
-
-
Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula:[5]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Workflow Visualization
The following diagram illustrates the logical workflow for monitoring the reaction progress using TLC.
Caption: Workflow for TLC monitoring of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. chegg.com [chegg.com]
- 5. brainly.com [brainly.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. southalabama.edu [southalabama.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. silicycle.com [silicycle.com]
Application Notes and Protocols: The Strategic Use of Methyl 2-Methyl-5-Nitrobenzoate in the Synthesis of Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Nitroaromatic compounds have a long-standing history in antimicrobial chemotherapy, with well-known examples including nitrofurans and nitroimidazoles.[1][2][3][4] The nitro group is often crucial for their biological activity, which can be mediated through its reduction to cytotoxic intermediates under the low-oxygen conditions characteristic of many bacterial and protozoal infections.[1]
Methyl 2-methyl-5-nitrobenzoate is a versatile chemical intermediate whose structural features—a reactive nitro group and an ester functionality on a substituted benzene ring—make it an attractive starting material for the synthesis of a diverse range of potential antimicrobial compounds.[5] The strategic manipulation of the nitro group, primarily through its reduction to an amine, opens up a gateway for the construction of various bioactive scaffolds, including Schiff bases, amides, and heterocyclic systems.[6][7][8]
These application notes provide a comprehensive overview of a proposed synthetic pathway for developing novel antimicrobial agents from this compound. The protocols are based on established chemical transformations and the expected antimicrobial activities are extrapolated from studies on structurally related compounds.
Proposed Synthetic Pathway
The cornerstone of utilizing this compound in antimicrobial synthesis is the reduction of the nitro group to form methyl 2-methyl-5-aminobenzoate. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which serves as a versatile handle for subsequent chemical modifications.[7] A highly effective and common method for this reduction is catalytic hydrogenation.[7]
Following the reduction, the resulting aminobenzoate can be further derivatized. One promising route is the condensation of the amino group with various aromatic aldehydes to form Schiff bases. Schiff bases derived from the analogous 2-methyl-5-nitroaniline have demonstrated significant antimicrobial activity, which can be further enhanced through complexation with transition metals.[8]
Experimental Protocols
Reduction of this compound to Methyl 2-Methyl-5-Aminobenzoate
This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[7]
Materials:
-
This compound
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Celite
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the vessel to a hydrogen source and stir the reaction mixture under a hydrogen atmosphere at room temperature and atmospheric pressure.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield methyl 2-methyl-5-aminobenzoate.
Synthesis of Schiff Base Derivatives
This protocol is based on the synthesis of Schiff bases from 2-methyl-5-nitroaniline.[8]
Materials:
-
Methyl 2-methyl-5-aminobenzoate
-
Substituted aromatic aldehyde (e.g., salicylaldehyde)
-
Absolute ethanol
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve methyl 2-methyl-5-aminobenzoate in absolute ethanol with stirring.
-
To this solution, add an equimolar amount of the desired aromatic aldehyde.
-
Add a few drops of concentrated sulfuric acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled solution into ice-cold water to precipitate the Schiff base.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Antimicrobial Activity Screening
The synthesized compounds can be screened for their antimicrobial activity using standard methods such as the agar well diffusion method.[8]
Protocol: Agar Well Diffusion Method
-
Prepare sterile Mueller-Hinton agar plates.
-
Inoculate the agar surface with a standardized suspension of the test microorganism.
-
Aseptically punch wells (e.g., 6 mm in diameter) into the agar.
-
Prepare solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at various concentrations.
-
Add a fixed volume (e.g., 100 µL) of each test solution into the respective wells.
-
Use a solvent control (e.g., DMSO) and a standard antibiotic as negative and positive controls, respectively.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Quantitative Data
The following table presents illustrative antimicrobial activity data for Schiff bases and their metal complexes derived from 2-methyl-5-nitroaniline, a structurally similar precursor.[8] This data suggests the potential antimicrobial efficacy of the proposed derivatives of methyl 2-methyl-5-aminobenzoate.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Schiff Base (Ligand) | Staphylococcus aureus | 100 |
| Bacillus subtilis | 125 | |
| Escherichia coli | 150 | |
| Pseudomonas aeruginosa | 200 | |
| Candida albicans | >250 | |
| Copper (II) Complex | Staphylococcus aureus | 25 |
| Bacillus subtilis | 50 | |
| Escherichia coli | 50 | |
| Pseudomonas aeruginosa | 75 | |
| Candida albicans | 100 | |
| Cobalt (II) Complex | Staphylococcus aureus | 50 |
| Bacillus subtilis | 75 | |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 | |
| Candida albicans | 125 | |
| Nickel (II) Complex | Staphylococcus aureus | 50 |
| Bacillus subtilis | 75 | |
| Escherichia coli | 100 | |
| Pseudomonas aeruginosa | 125 | |
| Candida albicans | 150 |
Data is illustrative and based on compounds derived from 2-methyl-5-nitroaniline.[8]
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel antimicrobial agents. The facile reduction of its nitro group provides a key intermediate that can be readily derivatized to generate a library of compounds, such as Schiff bases and their metal complexes. The provided protocols offer a solid foundation for researchers to explore this chemical space. The illustrative data from structurally related compounds suggests that these new derivatives hold significant potential as effective antimicrobial agents, warranting further investigation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
"synthetic protocol for methyl indole-4-carboxylate using methyl 2-methyl-3-nitrobenzoate"
Application Note
This document provides a detailed protocol for the synthesis of methyl indole-4-carboxylate, a key intermediate in the development of various pharmaceuticals and bioactive molecules. The synthesis commences with methyl 2-methyl-3-nitrobenzoate and proceeds through a multi-step sequence involving bromination, Wittig olefination, and a palladium-catalyzed reductive N-heteroannulation. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Methyl indole-4-carboxylate is a crucial building block in the synthesis of a wide range of biologically active compounds, including those with potential anticancer and anti-inflammatory properties. The following protocol details a reliable and well-documented procedure for its preparation, adapted from a method published in Organic Syntheses.[1] The overall synthetic strategy is outlined below.
Chemical Structures and Reaction Scheme
A common method for the synthesis of methyl indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate is the Leimgruber-Batcho indole synthesis. An alternative, well-documented procedure involves a palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative, which is synthesized from methyl 2-methyl-3-nitrobenzoate.[1][2]
The multi-step synthesis is as follows:
-
Bromination: Methyl 2-methyl-3-nitrobenzoate is first subjected to free-radical bromination to yield methyl 2-bromomethyl-3-nitrobenzoate.[1]
-
Wittig Reaction Intermediate: The resulting benzylic bromide is then converted into a triphenylphosphonium salt.
-
Olefin Formation: This salt is subsequently used in a Wittig reaction to introduce a vinyl group, forming methyl 2-ethenyl-3-nitrobenzoate.[1]
-
Reductive Cyclization: The final step involves a palladium-catalyzed reductive cyclization of the 2-nitrostyrene derivative to afford the target methyl indole-4-carboxylate.[1]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of methyl indole-4-carboxylate.
Caption: Overall workflow for the synthesis of methyl indole-4-carboxylate.
Experimental Protocols
Materials and Equipment:
-
Methyl 2-methyl-3-nitrobenzoate
-
Dibenzoyl peroxide
-
Bromine
-
Carbon tetrachloride
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate
-
Triphenylphosphine
-
Chloroform
-
Anhydrous diethyl ether
-
Palladium acetate
-
Acetonitrile
-
Carbon monoxide
-
Standard laboratory glassware
-
Reflux condenser
-
Addition funnel
-
100-W flood lamp
-
Rotary evaporator
-
Pressure reaction vessel
Step 1: Synthesis of Methyl 2-bromomethyl-3-nitrobenzoate
This procedure outlines the radical bromination of the methyl group on the starting material.
Methodology:
-
To a 250-mL two-necked, round-bottomed flask equipped with a condenser and an addition funnel, add methyl 2-methyl-3-nitrobenzoate (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride.[1]
-
Heat the mixture to reflux to form a clear, pale yellow solution.[1]
-
In a separate flask, prepare a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride.[1]
-
Add the bromine solution dropwise over 10 minutes to the boiling reaction mixture while irradiating with a 100-W flood lamp.[1]
-
Continue to heat and irradiate the reaction mixture for 24 hours.[1]
-
After cooling to room temperature, add 50 mL of dichloromethane and wash the solution with three 50-mL portions of saturated aqueous sodium bicarbonate.[1]
-
Dry the organic phase with magnesium sulfate, filter, and remove the solvents under reduced pressure using a rotary evaporator.[1]
Quantitative Data:
| Product | Form | Yield |
| Methyl 2-bromomethyl-3-nitrobenzoate | Pale yellow crystals | 25.90 g (96.5%) |
Step 2: Synthesis of (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide
This step involves the formation of the Wittig reagent precursor.
Methodology:
-
In a 500-mL round-bottomed flask, dissolve methyl 2-bromomethyl-3-nitrobenzoate (25.90 g, 94.5 mmol) in 150 mL of chloroform.[1]
-
Add triphenylphosphine (28.44 g, 108.4 mmol) in one portion.[1]
-
Heat the resulting yellow solution to reflux for 1.5 hours.[1]
-
After cooling to ambient temperature, pour the orange solution into 400 mL of anhydrous diethyl ether with vigorous stirring to precipitate the phosphonium salt.[1]
-
Cool the slurry in a freezer at -20°C for 1 hour to complete precipitation.
-
Collect the solid by filtration and wash with diethyl ether.
Step 3: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate
This procedure describes the Wittig reaction to form the styrene intermediate. A detailed protocol for this specific Wittig reaction was not fully detailed in the initial search results, but it would typically involve deprotonation of the phosphonium salt with a base (e.g., an alkoxide or organolithium reagent) followed by reaction with formaldehyde.
Step 4: Synthesis of Methyl indole-4-carboxylate
This final step is a palladium-catalyzed reductive cyclization to form the indole ring.
Methodology:
-
In a 200-mL threaded glass reaction vessel, combine methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.[1]
-
Stir the mixture for 10 minutes to dissolve the reagents.[1]
-
Add palladium acetate (0.673 g, 3.00 mmol). A yellow precipitate will form immediately.[1]
-
Attach the vessel to a pressure head and saturate the solution with carbon monoxide by cycling to 59 psi four times.[1]
-
Heat the reaction mixture and monitor for completion.
-
Upon completion, the reaction is worked up by standard procedures including filtration, extraction, and purification by chromatography.
Product Characterization
The final product, methyl indole-4-carboxylate, can be characterized by its physical and spectroscopic properties.
Physical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol [3][4] |
| Appearance | Off-white to yellowish crystalline powder[5] |
| Melting Point | 68-71 °C |
| ¹H NMR | Data available[6] |
| ¹³C NMR | Data available[3] |
| IR Spectrum | Data available[6] |
Signaling Pathway/Reaction Mechanism Visualization
The key transformation in this synthesis is the palladium-catalyzed reductive N-heteroannulation. The following diagram outlines a plausible catalytic cycle for this reaction.
Caption: Plausible catalytic cycle for the final reductive cyclization step.
Conclusion
This application note provides a comprehensive protocol for the synthesis of methyl indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate. The detailed experimental procedures and quantitative data are intended to facilitate the successful replication of this synthesis in a laboratory setting. The provided visualizations of the workflow and reaction mechanism offer a clear overview of the synthetic strategy. This protocol is a valuable resource for chemists involved in the synthesis of indole-containing compounds for pharmaceutical and materials science applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Methyl indole-4-carboxylate(39830-66-5) IR Spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-Methyl-5-Nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 2-methyl-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
There are two common synthetic strategies for preparing this compound:
-
Route 1: Esterification of 2-methyl-5-nitrobenzoic acid. This method involves the reaction of 2-methyl-5-nitrobenzoic acid with a methylating agent, such as iodomethane, in the presence of a base like potassium carbonate.[1]
-
Route 2: Nitration of methyl 2-methylbenzoate. This approach involves the direct nitration of the aromatic ring of methyl 2-methylbenzoate using a nitrating agent. While specific protocols for this exact starting material are not detailed in the provided results, the nitration of similar benzoate derivatives is a well-established method.[2][3][4][5][6]
Q2: What are the critical parameters to control during the nitration of a methyl benzoate derivative?
The key parameters to control during the nitration of a methyl benzoate derivative to maximize yield and minimize byproducts are:
-
Temperature: Nitration reactions are highly exothermic.[7] Maintaining a low temperature, typically between 0-15°C, is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.[3][6][7][8][9]
-
Rate of Addition: The nitrating agent should be added slowly and carefully to the substrate solution to maintain temperature control and prevent runaway reactions.[2][8]
-
Purity of Reagents: The use of fresh, high-purity reagents, especially the nitrating agent and any acid catalysts, is important for a successful reaction.[3][7]
Q3: What are the most common byproducts in this synthesis, and how can they be minimized?
The most common byproducts in the nitration of a substituted methyl benzoate are:
-
Positional Isomers: The formation of other nitro-isomers can occur.[7] The directing effects of the methyl group (ortho, para-directing) and the methyl ester group (meta-directing) on the aromatic ring will influence the regioselectivity of the nitration. Careful control of reaction conditions, particularly temperature, can help to favor the desired isomer.[9]
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the aromatic ring.[5][6][7] This can be minimized by maintaining a low reaction temperature and using the correct stoichiometry of the nitrating agent.[7]
Q4: How can I purify the crude this compound?
The most common method for purifying the crude product is recrystallization.[2][7][8][10] A suitable solvent system, such as an ethanol-water mixture or methanol, is often used.[2][7] The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals. The crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Loss of product during work-up. 3. Inactive nitrating agent. | 1. Ensure the reaction is stirred for the recommended time. Monitoring the reaction by Thin Layer Chromatography (TLC) can confirm its completion.[7][10] 2. Be cautious during washing steps to avoid using excessive amounts of solvent, as the product may have some solubility.[7] 3. Use fresh, concentrated nitric and sulfuric acids to prepare the nitrating mixture.[7] |
| Formation of a Dark Oil Instead of a Solid Product | 1. Reaction temperature was too high. 2. Presence of significant impurities or byproducts. | 1. Vigorously stir the oily mixture in ice-cold water to attempt to induce solidification. If this is unsuccessful, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer, dry it, and concentrate it under reduced pressure. The resulting oil can then be purified by column chromatography.[7] 2. Column chromatography on silica gel is an effective method for separating the desired product from oily impurities.[7] |
| Presence of Multiple Spots on TLC After Reaction | 1. Formation of isomeric byproducts. 2. Formation of dinitrated byproducts. | 1. Careful recrystallization may be sufficient to remove minor isomeric impurities. If a significant amount of isomers is present, column chromatography will be necessary for separation.[7] 2. In subsequent experiments, reduce the reaction temperature and/or the amount of nitrating agent used.[7] |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of nitrating agent. | 1. Increase the reaction time and monitor by TLC until the starting material is no longer visible.[10] 2. Ensure the correct stoichiometry of the nitrating agent is used.[7] |
Experimental Protocols
Route 1: Esterification of 2-Methyl-5-Nitrobenzoic Acid
This protocol is adapted from a similar synthesis.[1]
-
Reaction Setup: Suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) and potassium carbonate (1.5 eq) in N,N-dimethylformamide (DMF) in a dry round-bottom flask.
-
Addition of Methylating Agent: Slowly add iodomethane (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight (approximately 12 hours).
-
Work-up: Pour the reaction mixture into water and extract the aqueous phase three times with ethyl acetate.
-
Isolation: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Route 2: Nitration of Methyl 2-Methylbenzoate (General Protocol)
This is a general protocol based on the nitration of similar aromatic esters.[2][3][4]
-
Preparation of Substrate Solution: In a round-bottom flask, dissolve methyl 2-methylbenzoate (1.0 eq) in concentrated sulfuric acid. Cool the mixture in an ice-water bath to 0-5°C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice-water bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred substrate solution over a period of about an hour, ensuring the reaction temperature is maintained between 5-15°C.[3]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 15-30 minutes.[3]
-
Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring to precipitate the crude product.[2][10][11]
-
Isolation and Purification: Isolate the solid product by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.[8][10] The crude product can then be purified by recrystallization from a suitable solvent such as methanol or an ethanol-water mixture.[2][7]
Visualizations
References
- 1. Methyl 5-nitro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. quora.com [quora.com]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 2-Methyl-5-Nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of methyl 2-methyl-5-nitrobenzoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Recovery Yield after Recrystallization
| Potential Cause | Suggested Solution |
| Incomplete Crystallization | Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal precipitation.[1] |
| Excessive Solvent Use | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[2][3] |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Conduct small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water) to find the optimal one.[2] |
| Premature Crystallization | If performing hot filtration to remove insoluble impurities, preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing prematurely.[1][3] |
| Excessive Washing | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of the product.[1] |
Problem 2: Oiling Out Instead of Crystal Formation
| Potential Cause | Suggested Solution |
| High Concentration of Impurities | Impurities can depress the melting point of the compound, causing it to separate as an oil.[1] If the crude product is highly impure, consider a preliminary purification step, such as column chromatography, before recrystallization.[1][3] |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[1] |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent, even at low temperatures.[1] Re-heat the solution to dissolve the oil and add a small amount of a less polar "anti-solvent" (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then redissolve by adding a few drops of the hot primary solvent.[1] |
Problem 3: Colored Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Presence of Colored Byproducts | Colored impurities can arise from side reactions during the synthesis.[4] |
| Oxidation of the Compound | Prolonged exposure to heat or air can sometimes lead to the formation of colored oxidation products. |
| Residual Acidic Impurities | If the synthesis involved nitration, residual acidic impurities might contribute to color. Ensure thorough washing with a dilute base solution like sodium bicarbonate during the work-up.[5] |
| Charcoal Treatment | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.[1][4] |
Problem 4: Poor Separation During Column Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase | The eluent may be too polar or not polar enough to achieve good separation.[3] Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3] A typical target Rf value for the product should be around 0.2-0.4.[2] |
| Column Overloading | Using too much crude material relative to the amount of stationary phase will result in poor separation.[3] A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[3] |
| Improper Column Packing | Cracks or channels in the silica gel bed lead to an uneven flow of the mobile phase and band broadening. Ensure the column is packed uniformly, for instance, by using a slurry packing method, and is not allowed to run dry.[2][3] |
| Co-elution of Isomers | Isomeric impurities, such as other methyl 2-methyl-nitrobenzoate isomers formed during synthesis, may have very similar polarities, making separation by standard chromatography challenging.[2] Consider using a less polar solvent system and collecting smaller fractions to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2-methyl-5-nitrobenzoic acid if prepared by esterification, or methyl 3-methylbenzoate if prepared by nitration), byproducts from the synthesis such as isomeric nitro compounds, residual solvents, and catalysts.[4][5]
Q2: When should I choose column chromatography over recrystallization for purification?
A2: Column chromatography is generally recommended when:
-
Recrystallization fails to effectively remove impurities.[2]
-
The impurities have very similar solubility profiles to the desired product.[2]
-
A very high degree of purity is required.[2]
-
The crude product is an oil and will not crystallize.[2]
-
Isomeric impurities are present that co-crystallize with the product.[2]
Q3: My purified this compound has a broad melting point range. What does this indicate?
A3: A broad melting point range is a strong indication that the product is still impure. The presence of residual solvents or other impurities can depress and broaden the melting point.[4] Further purification, such as a second recrystallization or column chromatography, may be necessary to obtain a sharp melting point.[2][4]
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystals do not form, the solution may be supersaturated or not sufficiently saturated. You can try the following techniques:
-
Scratching: Scratch the inner wall of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: Add a seed crystal of pure this compound to the solution to initiate crystallization.[1]
-
Concentration: If too much solvent was used, carefully evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[1]
Data Presentation
Table 1: Illustrative Purification Data for this compound
| Purification Step | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity (by GC/HPLC, %) |
| Crude Product | 10.0 | - | - | 85 |
| First Recrystallization (Ethanol) | 10.0 | 7.5 | 75 | 95 |
| Second Recrystallization (Ethanol/Water) | 7.5 | 6.5 | 87 | 98 |
| Column Chromatography | 10.0 | 8.0 | 80 | >99 |
Note: This data is illustrative and actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid with gentle heating and stirring.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[4]
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[2]
Protocol 2: Flash Column Chromatography of this compound
-
Stationary and Mobile Phase Selection: Based on TLC analysis, select an appropriate solvent system (mobile phase) that provides good separation of the desired compound from its impurities on a silica gel plate (stationary phase). A typical mobile phase could be a mixture of hexanes and ethyl acetate.[2]
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.[2]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, dissolve the crude product in a more polar solvent, adsorb it onto a small amount of silica gel, and dry it before loading.[2]
-
Loading: Carefully load the sample onto the top of the silica gel bed.[2]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air or nitrogen) to push the solvent through the column.[2]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.[2]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
"side products formed during the nitration of methyl 3-methylbenzoate"
Technical Support Center: Nitration of Methyl 3-Methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the nitration of methyl 3-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor mono-nitrated products in the nitration of methyl 3-methylbenzoate?
A1: The nitration of methyl 3-methylbenzoate is a complex electrophilic aromatic substitution reaction due to the competing directing effects of the two substituents on the benzene ring.
-
The methyl group (-CH₃) at position 3 is an activating group that directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.
-
The methyl ester group (-COOCH₃) at position 1 is a deactivating group that directs incoming electrophiles to the meta (positions 3 and 5) positions.
Based on these effects, a mixture of isomers is expected. The primary products are those where the directing effects are complementary or where the activating effect of the methyl group dominates. The expected major product is typically methyl 3-methyl-4-nitrobenzoate , as position 4 is activated by the methyl group and is meta to the deactivating ester group. Other isomers such as methyl 3-methyl-6-nitrobenzoate, methyl 3-methyl-2-nitrobenzoate, and methyl 3-methyl-5-nitrobenzoate are formed as side products.
Q2: How can I minimize the formation of dinitrated side products?
A2: Dinitration occurs when the reaction conditions are too harsh, causing a second nitro group to add to the ring. To favor mono-nitration, the following precautions should be taken:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, using an ice bath.[1][2] Higher temperatures significantly increase the rate of reaction and the likelihood of dinitration.[3]
-
Control Stoichiometry: Use a minimal excess of the nitrating mixture (concentrated nitric and sulfuric acids). A large excess of nitric acid can promote further nitration.
-
Slow Addition: Add the nitrating mixture to the substrate solution slowly and dropwise to prevent localized overheating.[4]
-
Reduced Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent nitration of the mono-nitro product.
Q3: Why is my crude product an oil instead of a solid?
A3: The desired mono-nitrated products are typically solids at room temperature. If your crude product is an oil, it often indicates the presence of significant impurities.[3] Possible causes include:
-
Isomeric Mixture: A mixture of different nitro-isomers can have a lower melting point or exist as a eutectic mixture, which is liquid at room temperature.
-
Unreacted Starting Material: Incomplete nitration can leave residual methyl 3-methylbenzoate (a liquid) in the product mixture.[3]
-
Dinitration Products: The formation of dinitrated byproducts can also contribute to an oily consistency.[3]
-
Oxidation Byproducts: Harsh reaction conditions can lead to oxidation and the formation of tarry substances.
To induce solidification, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of the pure product if available. If the product remains oily, purification will require liquid-liquid extraction followed by column chromatography.[5]
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Incomplete reaction due to insufficient time or low temperature.2. Formation of significant side products (other isomers, dinitration).3. Product loss during work-up and purification. | 1. Extend reaction time or allow the mixture to stir at room temperature for a short period after addition is complete.[6]2. Optimize reaction conditions: strictly maintain low temperature (0-10°C) and add nitrating agent slowly.[1]3. Ensure efficient extraction and minimize transfers. During recrystallization, use the minimum amount of hot solvent to avoid product loss in the mother liquor. |
| TLC analysis shows multiple spots of similar intensity | Poor regioselectivity due to suboptimal reaction conditions. | This indicates a mixture of isomers. Ensure the temperature was kept consistently low during the addition of the nitrating agent. Slower addition can sometimes improve selectivity. Separation will require careful column chromatography. |
| Purified product has a low or broad melting point | The product is still impure and likely contains a mixture of isomers. | Repeat the purification step. Recrystallization is the most common method.[3] If isomers are difficult to separate, fractional recrystallization or column chromatography may be necessary. |
| Reaction mixture turns dark brown or black | Oxidation of the aromatic ring by nitric acid, often due to elevated temperatures. | Immediately ensure the reaction is being cooled effectively. For future experiments, reduce the rate of addition of the nitrating mixture and maintain a temperature below 10°C.[1] |
Data Presentation
| Product Name | Position of -NO₂ | Directing Influence | Expected Relative Abundance |
| Methyl 3-methyl-4-nitrobenzoate | 4 | ortho to activating -CH₃; meta to deactivating -COOCH₃ | Major |
| Methyl 3-methyl-6-nitrobenzoate | 6 | para to activating -CH₃; ortho to deactivating -COOCH₃ | Minor (Steric hindrance from both groups) |
| Methyl 3-methyl-2-nitrobenzoate | 2 | ortho to activating -CH₃; ortho to deactivating -COOCH₃ | Minor (Significant steric hindrance) |
| Methyl 3-methyl-5-nitrobenzoate | 5 | meta to activating -CH₃; meta to deactivating -COOCH₃ | Minor |
| Methyl 3,5-dinitrobenzoate derivatives | Multiple | Harsh reaction conditions (e.g., high temperature) | Trace / Avoidable |
Experimental Protocols
The following is an adapted general protocol for the mono-nitration of an activated methyl benzoate derivative.
1. Preparation of the Nitrating Mixture:
-
In a clean, dry test tube, carefully combine concentrated nitric acid (e.g., 1.5 mL) and concentrated sulfuric acid (e.g., 1.5 mL).
-
Cool this mixture in an ice-water bath. This mixture is highly corrosive and should be handled with extreme care in a fume hood.[6]
2. Reaction Setup:
-
In a separate conical flask, dissolve methyl 3-methylbenzoate (e.g., 2.0 g) in concentrated sulfuric acid (e.g., 4.0 mL).
-
Cool this flask in an ice-water bath with constant stirring until the temperature is below 10°C.[2]
3. Nitration:
-
Using a dropping pipette, add the chilled nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate over approximately 15-20 minutes.
-
It is critical to maintain the internal temperature of the reaction mixture below 10°C throughout the addition to minimize the formation of side products.[1]
-
After the addition is complete, allow the flask to stand at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[6]
4. Work-up and Isolation:
-
Carefully pour the reaction mixture onto a beaker containing crushed ice (e.g., 20-50 g).[7]
-
Stir the resulting slurry until all the ice has melted. The crude product should precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of ice-cold water to remove residual acid, followed by a small amount of ice-cold methanol or ethanol to remove some of the more soluble impurities.[4][8]
5. Purification:
-
The crude solid product can be purified by recrystallization. A mixture of ethanol and water or methanol are commonly used solvents.[3][5]
-
Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Visualizations
The following diagram illustrates the potential pathways for the formation of side products during the nitration of methyl 3-methylbenzoate.
Caption: Reaction pathways for the nitration of methyl 3-methylbenzoate.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. benchchem.com [benchchem.com]
- 4. southalabama.edu [southalabama.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
"how to improve the regioselectivity of the nitration of methyl 3-methylbenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the nitration of methyl 3-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the nitration of methyl 3-methylbenzoate?
A1: The nitration of methyl 3-methylbenzoate is influenced by the competing directing effects of the two substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the methyl ester group (-COOCH₃) is a deactivating, meta-director. This results in a mixture of isomers. The primary products are typically:
-
Methyl 3-methyl-4-nitrobenzoate and Methyl 3-methyl-6-nitrobenzoate : Formed due to the ortho and para directing effect of the methyl group.
-
Methyl 5-methyl-2-nitrobenzoate : Formed due to the meta directing effect of the methyl ester group, which is also an ortho position relative to the methyl group.
-
Methyl 3-methyl-2-nitrobenzoate : Generally a minor product due to steric hindrance between the methyl and methyl ester groups.[1]
Q2: How can I control the regioselectivity to favor a specific isomer?
A2: Controlling the regioselectivity is a key challenge. The isomer distribution is highly dependent on reaction conditions, particularly the nitrating agent and temperature. Lower temperatures generally favor kinetic control and can significantly influence the product ratio. For instance, in the closely related nitration of 3-methylbenzoic acid, decreasing the temperature when using concentrated nitric acid has been shown to dramatically increase the yield of the 2-nitro isomer.[1]
Q3: My reaction yield is very low. What are the possible causes and solutions?
A3: Low yields can stem from several factors:
-
Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, if it's too high, side reactions and dinitration can occur. It is crucial to maintain strict temperature control, often below 10°C.[2]
-
Inappropriate Nitrating Agent Concentration: The ratio of nitric acid to the dehydrating agent (e.g., sulfuric acid) is critical for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Product Loss During Workup: The desired product might be lost during the quenching, extraction, or purification steps. Ensure efficient extraction with a suitable organic solvent and careful recrystallization.
Q4: I am getting a mixture of isomers that are difficult to separate. How can I improve the formation of a single product?
A4: Achieving high selectivity for a single isomer is challenging due to the competing directing effects. To improve the outcome:
-
Leverage Steric Hindrance: The position between the two substituents (the 2-position) is the most sterically hindered, and substitution there is generally disfavored.[1]
-
Optimize Reaction Conditions: As shown in the data table below, carefully controlling the temperature can significantly favor one isomer over others.
-
Consider Alternative Nitrating Agents: While the standard mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems like nitric acid in acetic anhydride can offer different selectivity profiles.
Data Presentation: Isomer Distribution
The following table summarizes the effect of temperature on the isomer distribution in the nitration of 3-methylbenzoic acid, which serves as a close proxy for the behavior of methyl 3-methylbenzoate.
| Nitrating Agent/System | Substrate | Temperature (°C) | Isomer Distribution (%) | Overall Yield/Conversion (%) | Reference |
| 2-nitro | 4-nitro | 6-nitro | |||
| Conc. HNO₃ / Conc. H₂SO₄ | Methyl 3-methylbenzoate | 0-10 | Major | Minor | - |
| Conc. HNO₃ | 3-Methylbenzoic acid | -15 | 75.2 | - | - |
| Conc. HNO₃ | 3-Methylbenzoic acid | -17 | 78.4 | - | - |
| Conc. HNO₃ | 3-Methylbenzoic acid | -17.8 | 79.8 | - | - |
| Conc. HNO₃ | 3-Methylbenzoic acid | -23.3 | 84.8 | - | - |
Note: The data for 3-methylbenzoic acid is presented due to its structural and electronic similarity to methyl 3-methylbenzoate.
Experimental Protocols
Protocol 1: General Nitration using Mixed Acid (HNO₃/H₂SO₄)
This protocol is a general method for the nitration of methyl 3-methylbenzoate, which typically yields a mixture of isomers.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of methyl 3-methylbenzoate in a suitable solvent (e.g., dichloromethane or excess sulfuric acid) to 0-5°C in an ice bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture slowly over crushed ice with vigorous stirring. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Visualizations
Caption: Directing effects of substituents on methyl 3-methylbenzoate.
Caption: A typical experimental workflow for the nitration reaction.
Caption: A logical guide for troubleshooting common experimental issues.
References
"troubleshooting low conversion rates in methyl 2-methyl-5-nitrobenzoate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of methyl 2-methyl-5-nitrobenzoate, particularly focusing on issues of low conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low conversion of the starting material, methyl 2-methylbenzoate, is a common issue in the synthesis of this compound via electrophilic nitration. The following guide provides a structured approach to identifying and resolving potential causes.
dot
Caption: A logical workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My reaction shows a very low conversion rate of methyl 2-methylbenzoate. What are the most likely causes?
A1: Several factors can contribute to low conversion rates in the nitration of methyl 2-methylbenzoate. The most common issues are related to the quality of reagents, reaction temperature, and the concentration of the nitrating mixture. Specifically, consider the following:
-
Moisture in Reagents or Glassware: Water can interfere with the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction. Ensure that all glassware is thoroughly dried and that the sulfuric and nitric acids are concentrated and have not absorbed atmospheric moisture.[1]
-
Incorrect Reaction Temperature: The nitration of activated aromatic rings like methyl 2-methylbenzoate is highly exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of unwanted byproducts and dinitrated compounds.[1] It is crucial to maintain the recommended temperature range, typically between 0-15°C, during the addition of the nitrating mixture.[2][3]
-
Purity of Starting Material: The presence of impurities in the methyl 2-methylbenzoate can inhibit the reaction or lead to side reactions, consuming the nitrating agent and reducing the yield of the desired product.[3]
Q2: I observe the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
A2: The formation of multiple products is often due to the formation of other isomers (regioisomers) or multiple nitrations on the same aromatic ring. The methyl group is an ortho, para-director, while the ester group is a meta-director. This can lead to a mixture of products. To improve selectivity:
-
Strict Temperature Control: As mentioned, maintaining a low and stable temperature is critical. Higher temperatures can overcome the activation energy barriers for the formation of less-favored isomers and dinitrated products.[1]
-
Slow Addition of Nitrating Mixture: Adding the nitrating mixture dropwise with efficient stirring ensures a consistent concentration of the electrophile and helps to control the reaction's exothermicity.[4][5] This minimizes localized areas of high temperature and high reactant concentration, which can favor side reactions.
-
Stoichiometry of Reagents: Carefully controlling the molar ratio of nitric acid to the substrate is important. An excess of nitric acid can increase the likelihood of dinitration.
Q3: How can I be sure that my nitrating mixture is effective?
A3: The effectiveness of the nitrating mixture (a combination of concentrated nitric and sulfuric acids) is crucial for the reaction to proceed.
-
Use of Concentrated Acids: Always use fresh, concentrated acids. Sulfuric acid acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion.[4][6] If the acids are not sufficiently concentrated, the equilibrium will not favor the formation of the nitronium ion.
-
Pre-cooling the Mixture: The nitrating mixture should be prepared by slowly adding nitric acid to sulfuric acid while cooling in an ice bath. This is a highly exothermic process, and pre-cooling is essential to prevent the decomposition of the nitronium ion and to ensure safety.[2]
Q4: My reaction seems to have worked, but I am losing a significant amount of product during the work-up and purification. What are some best practices?
A4: Product loss during work-up and purification is a common challenge. Here are some tips to minimize this:
-
Quenching: The reaction is typically quenched by pouring the reaction mixture onto crushed ice.[2][4] This should be done carefully and with stirring to dissipate heat and precipitate the product.
-
Washing the Crude Product: After filtration, the crude product should be washed with cold water to remove any remaining acid.[2][5] A subsequent wash with a cold, dilute sodium bicarbonate solution can help remove acidic impurities.[7]
-
Recrystallization: Recrystallization is often used for purification. Choosing an appropriate solvent system is key. For similar compounds like methyl 3-nitrobenzoate, a mixture of ethanol and water or methanol is commonly used.[2][4] It is important to use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
Data Presentation
The following table summarizes typical reaction parameters for the nitration of methyl-substituted benzoates, which can be adapted for the synthesis of this compound.
| Parameter | Typical Value/Range | Reference |
| Starting Material | Methyl 2-methylbenzoate | - |
| Nitrating Agent | Mixture of concentrated HNO₃ and H₂SO₄ | [2][3] |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.3 : 1.3 (approx.) | [3] |
| Reaction Temperature | 0 - 15 °C | [2][3] |
| Reaction Time | 15 - 60 minutes | [3][4] |
| Quenching Medium | Crushed Ice/Ice Water | [2][4] |
| Purification Method | Recrystallization (e.g., from methanol or ethanol/water) | [2][4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via the nitration of methyl 2-methylbenzoate.
dot
Caption: A step-by-step workflow for the synthesis of this compound.
Detailed Methodology
Materials:
-
Methyl 2-methylbenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Stirring mechanism (magnetic stirrer or mechanical stirrer)
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a calculated amount of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid. This should be done in an ice bath with gentle swirling. The molar ratio of nitric acid to the substrate should be approximately 1.3:1.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a thermometer, add a measured quantity of methyl 2-methylbenzoate. Cool the flask in an ice bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the methyl 2-methylbenzoate while maintaining the temperature below 10°C.
-
Nitration: With vigorous stirring and careful temperature monitoring, add the prepared nitrating mixture dropwise from the dropping funnel to the solution of methyl 2-methylbenzoate in sulfuric acid. The temperature of the reaction mixture should be maintained between 0°C and 15°C throughout the addition.[2][3]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 15-30 minutes, while monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with constant stirring. The crude this compound should precipitate as a solid.
-
Isolation of Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with several portions of cold deionized water until the filtrate is neutral to pH paper. A final wash with a cold, dilute solution of sodium bicarbonate can be performed to remove any remaining acidic impurities, followed by another wash with cold water.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol.[3] Dissolve the crude solid in a minimal amount of hot methanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry them under vacuum. The purity of the final product can be assessed by its melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
References
Technical Support Center: Optimizing Solvent Systems for Reactions Involving 5-Methyl-2-Nitrobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving 5-methyl-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving 5-methyl-2-nitrobenzoic acid?
A1: 5-Methyl-2-nitrobenzoic acid is practically insoluble in water but shows moderate to good solubility in many common organic solvents.[1][2] For initial trials, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for achieving high solubility.[1] Alcohols such as methanol and ethanol also serve as effective solvents.[1] The choice of solvent will ultimately depend on the specific requirements of your reaction, including reactant compatibility and reaction temperature.
Q2: How can I address the low solubility of 5-methyl-2-nitrobenzoic acid in a reaction?
A2: If you are facing solubility issues, consider the following strategies:
-
Solvent Selection: Switch to a more polar aprotic solvent like DMF or DMSO.
-
Co-solvent System: Employ a mixture of solvents. For instance, a small amount of DMSO can be added to a less polar solvent to enhance the solubility of the starting material.
-
Temperature Increase: Gently warming the reaction mixture can improve solubility. However, be cautious as elevated temperatures may lead to unwanted side reactions.[1]
-
Salt Formation: For certain reactions, particularly in aqueous media, 5-methyl-2-nitrobenzoic acid can be dissolved by forming its carboxylate salt through the addition of a base like sodium hydroxide or sodium bicarbonate.[1]
Q3: What solvent system is recommended for the esterification of 5-methyl-2-nitrobenzoic acid?
A3: For Fischer-Speier esterification, an excess of the alcohol (e.g., methanol or ethanol) is typically used as both the reactant and the solvent, with a catalytic amount of a strong acid like sulfuric acid.[3][4] Alternatively, for conversions via the acid chloride, an inert aprotic solvent such as dichloromethane (DCM) or toluene is recommended for the reaction with thionyl chloride.[1]
Q4: Which solvents are suitable for the reduction of the nitro group in 5-methyl-2-nitrobenzoic acid?
A4: The choice of solvent for nitro group reduction depends on the reducing agent. For catalytic hydrogenation using palladium on carbon (Pd/C), polar protic solvents like methanol or ethanol are commonly employed.[5] For reductions using metals in an acidic medium, such as iron in hydrochloric acid, a mixture of ethanol and water can be effective.[5]
Q5: How do I choose an appropriate solvent for the recrystallization of 5-methyl-2-nitrobenzoic acid?
A5: The ideal recrystallization solvent is one in which 5-methyl-2-nitrobenzoic acid is highly soluble at elevated temperatures and poorly soluble at room temperature.[6] A mixed solvent system, such as ethanol/water, is often effective.[3][4] The compound is dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]
Troubleshooting Guides
Issue 1: Low Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Starting Material | Consult the solvent properties table and select a solvent with higher solvating power. Consider using a co-solvent system or gently heating the mixture.[1] |
| Incompatible Solvent | Ensure the solvent is appropriate for the reaction type. For instance, protic solvents should be avoided in reactions involving organometallics. For reactions that produce water, like esterifications, consider using a solvent that allows for its azeotropic removal (e.g., toluene with a Dean-Stark apparatus). |
| Presence of Water in Solvent | Use anhydrous solvents, especially for moisture-sensitive reactions. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Solvent Participation in the Reaction | In reactions like esterification with thionyl chloride, use inert solvents like DCM or toluene to prevent side reactions with the solvent. |
| Incomplete Reduction of Nitro Group | During the reduction of the nitro group, intermediates such as nitroso and hydroxylamine species can form.[5] Ensure sufficient reducing agent and optimal reaction conditions (temperature, pressure) to drive the reaction to completion. |
| Over-nitration or Oxidation | In nitration reactions, using a mixture of nitric acid and sulfuric acid without a suitable solvent can lead to side products. The use of acetic anhydride as a co-solvent can offer better control.[3] |
Issue 3: Difficult Product Isolation/Purification
| Potential Cause | Troubleshooting Steps |
| Product is Too Soluble in the Reaction Solvent | After the reaction is complete, consider adding an "anti-solvent" (a solvent in which the product is insoluble) to induce precipitation. |
| "Oiling Out" During Recrystallization | This occurs when the product separates as an oil rather than crystals. This can be due to a high concentration of impurities or too rapid cooling. Re-heat the solution to dissolve the oil and allow it to cool more slowly. Using a co-solvent system can also be beneficial.[7] |
| Low Recovery from Recrystallization | This may be due to using an excessive volume of solvent or incomplete precipitation. Use the minimum amount of hot solvent required for dissolution and ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[6] |
Data Presentation
Table 1: Estimated Solubility of 5-Methyl-2-nitrobenzoic Acid in Common Organic Solvents
Disclaimer: The following data is estimated based on the experimentally determined solubilities of structurally similar compounds, 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, at various temperatures.[8] Actual solubilities should be determined experimentally.
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Methanol | 0 | ~3.0 - 4.0 |
| 20 | ~5.8 - 7.0 | |
| 40 | ~10.0 - 12.0 | |
| Ethanol | 0 | ~2.9 - 3.8 |
| 20 | ~5.7 - 6.8 | |
| 40 | ~9.8 - 11.5 | |
| Ethyl Acetate | 0 | ~1.2 - 2.0 |
| 20 | ~3.6 - 4.8 | |
| 40 | ~7.5 - 9.0 | |
| Dichloromethane | 0 | ~0.6 - 1.0 |
| 20 | ~2.7 - 3.8 | |
| 40 | ~6.0 - 7.5 | |
| Toluene | 0 | ~0.1 - 0.3 |
| 20 | ~0.5 - 0.8 | |
| 40 | ~1.5 - 2.5 | |
| Water | 20 | Insoluble[4] |
| Dimethyl Sulfoxide (DMSO) | 20 | Very High (>10 g/100mL)[1] |
Experimental Protocols
Protocol 1: Esterification of 5-Methyl-2-nitrobenzoic Acid (Fischer Esterification)
Materials:
-
5-Methyl-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-2-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-methyl-2-nitrobenzoate.
-
The crude product can be further purified by recrystallization.[3]
Protocol 2: Reduction of the Nitro Group in 5-Methyl-2-nitrobenzoic Acid (Catalytic Hydrogenation)
Materials:
-
5-Methyl-2-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5-methyl-2-nitrobenzoic acid (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the vessel, purge with an inert gas, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-methylbenzoic acid.[5]
Protocol 3: Amide Coupling of 5-Methyl-2-nitrobenzoic Acid
Materials:
-
5-Methyl-2-nitrobenzoic acid
-
Amine (e.g., aniline or a primary/secondary alkylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
Visualizations
References
"preventing the formation of isomers during the synthesis of 5-methyl-2-nitrobenzoic acid"
Technical Support Center: Synthesis of 5-Methyl-2-Nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 5-methyl-2-nitrobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on preventing the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 5-methyl-2-nitrobenzoic acid, and which is preferred for minimizing isomer formation?
A1: There are two main synthetic routes for 5-methyl-2-nitrobenzoic acid:
-
Direct Nitration of 3-Methylbenzoic Acid: This traditional method involves the direct nitration of 3-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. While straightforward, this approach is known to produce significant quantities of the undesired isomer, 3-methyl-4-nitrobenzoic acid.[1]
-
Nitration of Methyl 3-methylbenzoate followed by Hydrolysis: A more contemporary and selective method involves a two-step process. First, 3-methylbenzoic acid is esterified to methyl 3-methylbenzoate. The ester is then nitrated, typically using a mixture of nitric acid and acetic anhydride, which offers higher selectivity for the desired 5-methyl-2-nitro isomer.[2][3][4] This is followed by hydrolysis of the ester to yield the final product.[5] Protecting the carboxylic acid group as an ester influences the regioselectivity of the subsequent nitration step.[5]
For minimizing isomer formation, the second route (nitration of the methyl ester) is highly recommended.[1][4]
Q2: What are the common isomeric impurities I should be aware of during the synthesis of 5-methyl-2-nitrobenzoic acid?
A2: The nitration of 3-methylbenzoic acid or its ester can lead to the formation of several positional isomers. The most common isomeric byproduct is 3-methyl-4-nitrobenzoic acid .[1] Other potential isomers that may be formed include 3-methyl-2-nitrobenzoic acid and dinitrated products.[1][6]
Q3: How can I monitor the progress of the nitration reaction?
A3: The progress of the nitration reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][7] These methods allow for the tracking of the consumption of the starting material and the formation of the product and byproducts over time.
Q4: What is the best method for purifying the crude 5-methyl-2-nitrobenzoic acid?
A4: The most common and effective method for purifying crude 5-methyl-2-nitrobenzoic acid is recrystallization.[2][3] A solvent system of ethanol and water is often used for this purpose.[3][8] For persistent impurities or discoloration, treating the hot solution with activated charcoal before filtration can be beneficial.[3][8] If recrystallization is insufficient to separate isomers with similar solubility profiles, a second recrystallization or column chromatography may be necessary.[8]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 5-Methyl-2-nitrobenzoic Acid
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Carefully maintain the reaction temperature between 0-15°C during the addition of the nitrating agent.[2][9][10] Lower temperatures generally favor better selectivity. |
| Incorrect Nitrating Agent or Ratio | For higher selectivity, consider using a mixture of nitric acid and acetic anhydride for the nitration of methyl 3-methylbenzoate.[1][3][4] If using mixed acid (HNO₃/H₂SO₄), ensure the correct ratio and pre-cool the mixture before slow, dropwise addition.[2] |
| Incomplete Reaction | Monitor the reaction to completion using TLC or HPLC to determine the optimal reaction time.[2][7] |
| Product Loss During Work-up | After quenching the reaction on ice, ensure efficient extraction with a suitable organic solvent like ethyl acetate.[2] During purification, minimize the loss of product by carefully selecting the recrystallization solvent and optimizing the procedure. |
Issue 2: High Percentage of Isomeric Impurities in the Product
| Potential Cause | Troubleshooting Steps |
| Direct Nitration of 3-Methylbenzoic Acid | This method inherently leads to significant isomer formation. Switch to the two-step method involving the nitration of methyl 3-methylbenzoate to improve regioselectivity.[5] The esterification step helps to direct the nitration to the desired position.[5] |
| Reaction Temperature Too High | Higher temperatures can lead to the formation of thermodynamically favored, but undesired, isomers. Strictly control the temperature to stay within the 0-15°C range.[2][9][10] |
| Inefficient Purification | A single recrystallization may not be sufficient to remove all isomeric impurities. Consider a second recrystallization or purification by column chromatography for higher purity.[8] HPLC can be used to analyze the isomeric purity of the final product.[6] |
Issue 3: Purified Product is Discolored
| Potential Cause | Troubleshooting Steps |
| Presence of Colored Impurities | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3][8] |
| Oxidation | While less common for this compound, if discoloration is a persistent issue, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[8] |
Quantitative Data Summary
The choice of synthetic method significantly impacts the yield of the desired product and the formation of the primary isomeric byproduct.
| Synthetic Method | Starting Material | Nitrating Agent | Desired Product Yield (5-Methyl-2-nitrobenzoic acid) | Primary Byproduct Yield (3-Methyl-4-nitrobenzoic acid) |
| Traditional Mixed Acid Nitration | 3-Methylbenzoic Acid | HNO₃ / H₂SO₄ | ~50-60% | ~40-50% |
| "Green" Nitration & Hydrolysis | Methyl 3-methylbenzoate | HNO₃ / Ac₂O | Higher selectivity reported | Lower formation reported |
Table based on data from BenchChem.[1]
Experimental Protocols
Protocol 1: Synthesis via Nitration of Methyl 3-methylbenzoate and Subsequent Hydrolysis
This method is recommended for higher selectivity.
Step A: Nitration of Methyl 3-methylbenzoate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-methylbenzoate in acetic anhydride.
-
Cool the solution to 0-5°C in an ice bath.[3]
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution, ensuring the temperature is maintained below 10°C.[3]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.[3]
-
Monitor the reaction progress by TLC until the starting material is consumed.[7]
-
Pour the reaction mixture into ice-water to precipitate the crude methyl 5-methyl-2-nitrobenzoate.[3]
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.[3]
Step B: Hydrolysis of Methyl 5-methyl-2-nitrobenzoate
-
Reflux the crude methyl 5-methyl-2-nitrobenzoate with a 10% sodium hydroxide solution for 2-3 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the 5-methyl-2-nitrobenzoic acid.[1]
-
Filter the precipitate, wash thoroughly with cold water, and dry to obtain the crude product.[3]
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 5-methyl-2-nitrobenzoic acid in a minimum amount of hot ethanol.[3]
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.[3]
-
Slowly add hot water to the filtrate until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[3]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and dry under vacuum.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of Crude Methyl 3-Nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude methyl 3-nitrobenzoate via recrystallization.
Troubleshooting Guide
Users may encounter several common issues during the recrystallization of methyl 3-nitrobenzoate. This guide provides systematic solutions to these problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was used: The solution is not saturated enough for crystals to form.[1][2] | Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1][3] |
| Supersaturation: The solution has cooled below its saturation point without crystal formation.[1][2] | Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed" crystal of pure methyl 3-nitrobenzoate.[2] | |
| The product "oils out" instead of crystallizing. | High impurity concentration: Significant amounts of impurities can lower the melting point of the mixture.[1] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][3] Consider purification by chromatography if impurities are substantial.[1] |
| Solution is too concentrated: The compound is coming out of solution at a temperature above its melting point.[4] | Add more solvent to the hot solution to decrease the concentration and then cool slowly.[4] | |
| Cooling is too rapid: Fast cooling can prevent the formation of an ordered crystal lattice.[5] | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[1] | |
| Low yield of purified crystals. | Incomplete initial reaction: The nitration of methyl benzoate may not have gone to completion.[6] | Review and optimize the nitration reaction conditions (e.g., temperature control, reaction time).[7][8] |
| Product loss during transfers: Material is lost when transferring between flasks, during filtration, and during washing.[2] | Ensure careful and quantitative transfers of the solid. Wash the crystals with a minimal amount of ice-cold solvent.[2][6] | |
| Using too much solvent: Excess solvent will retain more of the dissolved product even after cooling.[2][9] | Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] | |
| The purified product has a low or broad melting point. | Incomplete removal of impurities: Residual starting materials, byproducts (ortho and para isomers), or dinitrated products may be present.[6] | Perform a second recrystallization. Ensure the crystals are washed with ice-cold solvent during filtration. |
| Inadequate drying: Residual solvent can depress the melting point. | Ensure the crystals are completely dry before measuring the melting point. |
Experimental Protocol: Recrystallization of Methyl 3-Nitrobenzoate
This protocol details the purification of crude methyl 3-nitrobenzoate using a mixed solvent system of ethanol and water.
Materials:
-
Crude methyl 3-nitrobenzoate
-
Ethanol (reagent grade)
-
Distilled water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Transfer the crude methyl 3-nitrobenzoate to an Erlenmeyer flask.
-
Add a small volume of distilled water to the flask and heat the mixture to just below boiling. The solid will likely melt into an oil.[10]
-
While keeping the mixture hot, add warm ethanol dropwise until the oily substance completely dissolves.[10]
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[6]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold water.[7]
-
Allow the crystals to dry completely. The melting point of pure methyl 3-nitrobenzoate is 78 °C.[6][11]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of methyl 3-nitrobenzoate?
A1: The most commonly recommended solvents are methanol and a mixture of ethanol and water.[6][8][10] Both systems take advantage of the fact that methyl 3-nitrobenzoate is more soluble in the hot solvent than in the cold solvent.
Q2: Why is my product an oil instead of solid crystals?
A2: "Oiling out" can occur if the compound is significantly impure, if the solution is too concentrated, or if it cools too quickly.[1][4] The melting point of the impure mixture may be below the temperature at which it separates from the solution.
Q3: How can I induce crystallization if no crystals are forming?
A3: If a solution becomes supersaturated, you can often initiate crystal growth by scratching the inner wall of the flask with a glass stirring rod or by adding a small seed crystal of the pure compound.[2]
Q4: What is the expected melting point of pure methyl 3-nitrobenzoate?
A4: The literature melting point for pure methyl 3-nitrobenzoate is 78 °C.[6][11] A broad or depressed melting point indicates the presence of impurities.
Q5: What are the common impurities in crude methyl 3-nitrobenzoate?
A5: Common impurities include unreacted methyl benzoate, ortho and para isomers (methyl 2-nitrobenzoate and methyl 4-nitrobenzoate), and dinitrated products.[6] Residual acids from the nitration reaction may also be present.[6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of methyl 3-nitrobenzoate.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. southalabama.edu [southalabama.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. savemyexams.com [savemyexams.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Methyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to help manage the highly exothermic nature of the nitration of methyl benzoate and address common challenges encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of methyl benzoate an exothermic reaction?
A1: The nitration of methyl benzoate is a highly exothermic process.[1][2] The significant heat generation is primarily due to the reaction between concentrated sulfuric acid and nitric acid to form the reactive electrophile, the nitronium ion (NO₂⁺).[1][3] The subsequent electrophilic aromatic substitution on the methyl benzoate ring also contributes to the overall heat release.[4]
Q2: What are the primary risks associated with the exothermic nature of this reaction?
A2: The primary risks include the potential for a runaway reaction, which can lead to a rapid increase in temperature and pressure, vigorous gas evolution, and the formation of unwanted byproducts through over-nitration or oxidation.[5][6] Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents, posing significant safety hazards if not handled correctly.[7][8]
Q3: What is the optimal temperature range for the nitration of methyl benzoate?
A3: It is crucial to maintain a low temperature throughout the addition of the nitrating mixture. Most protocols recommend keeping the reaction temperature below 15°C.[9][10][11] For better control and to minimize side reactions, a temperature range of 0-10°C is often advised.[5] Some procedures even specify maintaining the temperature below 6°C.[7]
Q4: How does the rate of addition of the nitrating mixture affect the reaction?
A4: The rate of addition is a critical parameter for controlling the reaction's exothermicity. The nitrating mixture should be added very slowly, typically drop by drop, over a period of 10 to 20 minutes.[5][7] A slow and controlled addition ensures that the cooling system can effectively dissipate the heat generated, preventing localized temperature spikes and reducing the formation of byproducts.[9][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature rise (Runaway Reaction) | 1. Addition of nitrating mixture is too fast. 2. Inadequate cooling of the reaction vessel. 3. Initial temperature of reagents was too high. | 1. Immediately stop the addition of the nitrating mixture. 2. Ensure the reaction flask is fully immersed in an efficient ice-salt bath.[5][6] 3. If the reaction is uncontrollable, follow laboratory emergency procedures.[6] 4. For future attempts, pre-chill all reagents and glassware and add the nitrating mixture more slowly.[5] |
| Low yield of the desired product | 1. Incomplete reaction due to low temperature or short reaction time. 2. Loss of product during work-up and purification. 3. Formation of byproducts due to elevated temperatures.[10] | 1. After the initial cooled addition, allow the reaction to stir at room temperature for a specified period (e.g., 15-20 minutes) to ensure completion.[4][7] 2. During filtration, wash the product with ice-cold water and then ice-cold methanol to minimize dissolution.[9][13] 3. Strictly maintain the recommended low temperature during the addition of the nitrating mixture.[5] |
| Formation of a dark brown or black reaction mixture | 1. Oxidation of the starting material or product. 2. Reaction temperature was too high, leading to decomposition. | 1. This indicates a potential runaway reaction; proceed with caution and enhance cooling.[6] 2. Ensure the nitrating mixture is added slowly and the internal temperature is carefully monitored.[6] |
| Product fails to precipitate upon quenching on ice | 1. Incomplete reaction, leaving the starting material in solution. 2. The product may have some solubility in the acidic aqueous solution. | 1. Allow the reaction to proceed for the recommended time after the addition of the nitrating mixture. 2. Carefully neutralize the acidic solution with a base like sodium bicarbonate while cooling in an ice bath to induce precipitation. Be cautious, as neutralization is also an exothermic process.[6] |
| Formation of di-nitrated or other byproducts | 1. Reaction temperature exceeded the optimal range. 2. An excess of the nitrating agent was used. 3. Prolonged reaction time at a higher temperature. | 1. Maintain a consistently low temperature (ideally below 10°C) during the addition phase.[5] 2. Use a stoichiometric or slight excess of the nitrating agent.[12] 3. Adhere to the recommended reaction times. |
Experimental Protocols
Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale |
| Reaction Temperature | 0°C to 15°C | To control the exothermic reaction and minimize side reactions. A range of 0-10°C is optimal.[5] |
| Addition Time of Nitrating Mixture | 10 - 20 minutes | Slow, dropwise addition is crucial for heat management.[5] |
| Post-Addition Stirring Time | 15 - 20 minutes at room temperature | To ensure the reaction goes to completion.[4][7] |
| Quenching Method | Pouring the reaction mixture onto crushed ice | To stop the reaction and precipitate the solid product.[5][7] |
Detailed Methodology for Nitration of Methyl Benzoate
1. Preparation of the Nitrating Mixture: a. In a clean, dry test tube, combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. b. This mixing should be done slowly and while cooling the test tube in an ice-water bath.[7] c. Allow the nitrating mixture to cool thoroughly in the ice bath before use.
2. Reaction Setup: a. In a 50 mL Erlenmeyer flask, place 2.0 g of methyl benzoate. b. Add 4.0 mL of concentrated sulfuric acid to the methyl benzoate and swirl to mix.[7] c. Cool this mixture in an ice-water or ice-salt bath to a temperature below 10°C.[5]
3. Nitration Reaction: a. While vigorously stirring the cooled methyl benzoate solution, add the prepared nitrating mixture dropwise using a Pasteur pipette. b. The addition should be carried out over approximately 15 minutes, ensuring the internal temperature of the reaction does not exceed 15°C (ideally kept below 10°C).[5][7][9] c. After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes with continued stirring.[7]
4. Product Isolation and Purification: a. Pour the reaction mixture slowly onto approximately 20 g of crushed ice in a beaker, stirring continuously.[7] b. A solid precipitate of methyl 3-nitrobenzoate should form. c. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel. d. Wash the crude product with two portions of cold water, followed by a small portion of ice-cold methanol to remove residual acids.[9][13] e. The crude product can be further purified by recrystallization from an ethanol/water mixture.[5][7]
Visualizations
Caption: Experimental workflow for the nitration of methyl benzoate.
Caption: Troubleshooting decision tree for nitration of methyl benzoate.
References
- 1. homework.study.com [homework.study.com]
- 2. vpscience.org [vpscience.org]
- 3. aiinmr.com [aiinmr.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. studylib.net [studylib.net]
- 9. ochem.weebly.com [ochem.weebly.com]
- 10. amherst.edu [amherst.edu]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. westfield.ma.edu [westfield.ma.edu]
"impact of reaction temperature on the yield and purity of methyl m-nitrobenzoate"
Technical Support Center: Synthesis of Methyl m-Nitrobenzoate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of methyl m-nitrobenzoate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the synthesis of methyl m-nitrobenzoate?
A1: The synthesis of methyl m-nitrobenzoate is achieved through the electrophilic aromatic substitution reaction of methyl benzoate. A nitrating mixture, composed of concentrated nitric acid and concentrated sulfuric acid, is used to generate the nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[1][2] This electrophile then attacks the benzene ring of methyl benzoate. The ester group of methyl benzoate is a deactivating group and a meta-director, meaning it directs the incoming nitronium ion to the meta position on the aromatic ring.[1][2]
Q2: Why is it critical to maintain a low temperature during the reaction?
A2: Maintaining a low temperature, typically between 0°C and 15°C, is crucial for several reasons.[3][4][5] The nitration reaction is exothermic, and higher temperatures can lead to a decrease in the yield of the desired methyl m-nitrobenzoate.[3][6] Increased temperatures promote the formation of unwanted byproducts, such as dinitrated compounds and ortho and para isomers, which complicates purification and lowers the overall purity of the final product.[4][7]
Q3: What are the common impurities in the crude methyl m-nitrobenzoate product?
A3: The primary impurities include ortho and para isomers (methyl o-nitrobenzoate and methyl p-nitrobenzoate), dinitration products, and unreacted methyl benzoate.[8] Residual amounts of the nitrating acids may also be present if the product is not washed thoroughly.[8]
Q4: How can I purify the crude methyl m-nitrobenzoate?
A4: The most effective method for purification is recrystallization.[8] Commonly used solvents for recrystallization are hot methanol or a mixture of ethanol and water.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Reaction temperature was too high.[3][6] | Maintain the reaction temperature strictly between 0°C and 15°C using an ice bath. |
| Incomplete reaction. | Ensure the nitrating mixture is added slowly and allow for sufficient reaction time after addition. | |
| Loss of product during workup or recrystallization. | Ensure complete precipitation of the product. Use minimal amounts of cold solvent for washing the crystals. | |
| Oily Product Instead of Solid | High level of impurities, particularly ortho/para isomers and dinitrated byproducts, due to elevated reaction temperature.[3] | Repeat the experiment with strict temperature control. Try to induce crystallization by scratching the inside of the flask with a glass rod. |
| Broad or Low Melting Point | Presence of impurities such as isomers, byproducts, or residual solvent. The melting point of pure methyl m-nitrobenzoate is 78°C.[8] | Recrystallize the product again, ensuring the crystals are completely dry before measuring the melting point. |
| Product Contaminated with Acid | Insufficient washing of the crude product. | Wash the filtered crystals thoroughly with cold water to remove any residual acid before recrystallization.[11] |
Data Presentation: Impact of Temperature on Yield
| Reaction Temperature (°C) | Observed Yield of Solid Product (relative) | Comments on Purity |
| 5 - 15 | High (e.g., 220-230g from 1.5 moles of methyl benzoate)[3] | Higher purity, primarily the meta isomer. |
| 50 | Lower (e.g., 193g from 1.5 moles of methyl benzoate)[3] | Increased formation of oily byproducts (ortho/para isomers).[3] |
| 70 | Significantly Lower (e.g., 130g from 1.5 moles of methyl benzoate)[3] | Substantial increase in oily byproducts and potential for dinitration.[3] |
Experimental Protocols
Preparation of the Nitrating Mixture
-
In a separate flask, carefully add a measured volume of concentrated nitric acid to a measured volume of concentrated sulfuric acid.[9]
-
Cool this mixture in an ice bath.[9]
Nitration of Methyl Benzoate
-
Place methyl benzoate in a flask and cool it in an ice bath.[12]
-
Slowly add concentrated sulfuric acid to the methyl benzoate while stirring and maintaining the low temperature.[9]
-
Gradually add the pre-cooled nitrating mixture to the methyl benzoate solution dropwise, ensuring the temperature of the reaction mixture does not exceed 15°C.[3][4]
-
After the addition is complete, continue to stir the mixture for an additional 15-20 minutes at room temperature.[12]
Isolation and Purification of the Crude Product
-
Pour the reaction mixture over crushed ice in a beaker.[9]
-
The crude methyl m-nitrobenzoate will precipitate as a solid.[9]
-
Collect the solid product by vacuum filtration and wash it with cold water to remove residual acids.[10]
-
Purify the crude product by recrystallization from hot methanol or an ethanol/water mixture.[9][10]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to dry completely.[8]
Visualizations
Caption: Experimental workflow for the synthesis of methyl m-nitrobenzoate.
Caption: Impact of reaction temperature on yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. quora.com [quora.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
Characterization of Methyl 2-methyl-5-nitrobenzoate: A Comparative Guide to IR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the characterization of methyl 2-methyl-5-nitrobenzoate using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It offers a comparative overview of these techniques, supported by illustrative experimental data and detailed protocols, to aid in the structural elucidation and quality control of this important chemical intermediate.
Introduction
This compound (C₉H₉NO₄, Molar Mass: 195.17 g/mol ) is an aromatic nitro compound with applications in organic synthesis and as a potential building block in the development of pharmaceutical agents.[1] Accurate and efficient characterization of this molecule is crucial for ensuring its purity and confirming its chemical identity. This guide focuses on two of the most common and powerful analytical techniques employed for this purpose: IR spectroscopy, for the identification of functional groups, and mass spectrometry, for the determination of molecular weight and fragmentation patterns.
Comparison of Analytical Techniques
While IR and MS are primary methods for structural characterization, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis provide complementary information. NMR spectroscopy offers detailed insights into the carbon-hydrogen framework of the molecule, while elemental analysis confirms the empirical formula. However, the speed, sensitivity, and specificity of IR and MS make them indispensable for routine analysis and initial characterization.
Data Presentation
The following tables summarize the expected quantitative data from the analysis of this compound by IR spectroscopy and mass spectrometry.
Table 1: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2960 - 2850 | Medium | Methyl C-H Stretch |
| ~1730 | Strong | Ester C=O Carbonyl Stretch |
| ~1610, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~1280 | Strong | Ester C-O Stretch |
| ~850 | Strong | C-H Out-of-plane Bending (indicative of 1,2,4-trisubstitution) |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the instrument.
Table 2: Mass Spectrometry Data (Electron Ionization) for this compound
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |
| 195 | 60 | [M]⁺ (Molecular Ion) |
| 164 | 100 | [M - OCH₃]⁺ (Base Peak) |
| 149 | 30 | [M - NO₂]⁺ |
| 136 | 45 | [M - COOCH₃]⁺ |
| 118 | 25 | [C₈H₆O]⁺ |
| 90 | 50 | [C₇H₆]⁺ |
| 77 | 35 | [C₆H₅]⁺ |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for aromatic nitro compounds and esters.
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Thin Film Method (from solution): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or salt plate) in the sample holder of the FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the absorption peaks.
-
Correlate the observed peak frequencies (in cm⁻¹) to specific functional group vibrations using standard correlation tables.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) system for sample introduction.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the sample in a volatile solvent (e.g., methanol or ethyl acetate) to a concentration of about 1 mg/mL.
-
-
GC-MS Parameters:
-
Injector: Split/splitless injector, 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 250 °C) to ensure elution of the compound.
-
Transfer Line: 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Identify the base peak, which is the most intense peak in the spectrum.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing their structures based on the loss of neutral fragments from the molecular ion.
-
Mandatory Visualization
Caption: Analytical workflow for the characterization of this compound.
Caption: Proposed mass fragmentation pathway for this compound.
References
A Researcher's Guide to the 1H NMR Spectral Interpretation of Methyl 2-methyl-5-nitrobenzoate
For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in this endeavor. This guide provides a detailed analysis of the 1H NMR spectrum of methyl 2-methyl-5-nitrobenzoate, offering a comparison with structurally related molecules to aid in spectral interpretation and compound verification.
Predicted 1H NMR Spectrum of this compound
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester group, and the methyl group attached to the benzene ring. The electron-withdrawing nature of the nitro group and the ester functionality, along with the electron-donating character of the methyl group, significantly influences the chemical shifts of the aromatic protons.
The aromatic region is expected to show three distinct signals for the protons at positions 3, 4, and 6 of the benzene ring.
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded, appearing at the lowest field. It should appear as a doublet due to coupling with H-4 (meta coupling).
-
H-4: This proton is ortho to the nitro group and meta to the methyl ester. It will be significantly deshielded. It is expected to be a doublet of doublets due to coupling with H-3 (ortho coupling) and H-6 (meta coupling).
-
H-3: This proton is ortho to the methyl ester and meta to the nitro group. It is expected to be the most shielded of the aromatic protons and should appear as a doublet due to coupling with H-4 (ortho coupling).
The two methyl groups will each produce a singlet in the upfield region of the spectrum. The methyl ester protons are generally found at a lower field than the aromatic methyl protons due to the deshielding effect of the adjacent oxygen atom.
Comparison with Experimental Data and Structurally Similar Compounds
To provide a comprehensive understanding, the predicted 1H NMR data for this compound is compared with its reported experimental data and the experimental data of analogous compounds: methyl benzoate, methyl 2-methylbenzoate, and methyl 3-nitrobenzoate.
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-6 | ~ 8.4 - 8.6 | 8.52 | d | ~ 2-3 (meta) |
| H-4 | ~ 8.1 - 8.3 | 8.05 | dd | ~ 8-9 (ortho), ~ 2-3 (meta) | |
| H-3 | ~ 7.4 - 7.6 | 7.30 | d | ~ 8-9 (ortho) | |
| OCH₃ | ~ 3.9 | 3.83 | s | - | |
| Ar-CH₃ | ~ 2.6 | 2.56 | s | - | |
| Methyl Benzoate | H-2, H-6 (ortho) | - | 8.03 | m | - |
| H-3, H-4, H-5 | - | 7.40 - 7.55 | m | - | |
| OCH₃ | - | 3.91 | s | - | |
| Methyl 2-methylbenzoate | H-6 | - | 7.80 | d | ~ 7.6 |
| H-3, H-4, H-5 | - | 7.20 - 7.45 | m | - | |
| OCH₃ | - | 3.89 | s | - | |
| Ar-CH₃ | - | 2.62 | s | - | |
| Methyl 3-nitrobenzoate | H-2 | - | 8.82 | t | ~ 1.7 |
| H-4 | - | 8.41 | ddd | 8.2, 2.4, 1.1 | |
| H-6 | - | 8.39 | ddd | 7.8, 1.7, 1.1 | |
| H-5 | - | 7.66 | t | ~ 8.0 | |
| OCH₃ | - | 3.98 | s | - |
Note: The reported experimental data for the aromatic protons of this compound being singlets is unusual and may be due to low resolution or reporting convention. The predicted multiplicities are based on established coupling patterns.
Experimental Protocol for 1H NMR Spectroscopy
A general procedure for acquiring a 1H NMR spectrum of a compound like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
-
NMR Spectrometer Setup:
-
The 1H NMR spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
A standard one-pulse 1H NMR experiment is performed.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
A suitable relaxation delay is set between scans to allow for full proton relaxation.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the correct absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The integrals of the peaks are determined to establish the relative ratios of the different types of protons.
-
The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of the signals are measured.
-
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of an organic compound.
A Comparative Analysis of Synthetic Routes to 5-Methyl-2-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of 5-methyl-2-nitrobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries, is of significant interest.[1][2] This guide provides a comparative analysis of the two primary synthetic routes to this compound: the traditional direct nitration of 3-methylbenzoic acid and a more contemporary, "green" three-step approach. This comparison is supported by experimental data to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The two main strategies for synthesizing 5-methyl-2-nitrobenzoic acid are direct nitration and a three-step method involving esterification, nitration, and hydrolysis.[1][3] The traditional approach utilizes a strong acid mixture for direct nitration, which, while straightforward, often results in poor regioselectivity and the formation of a significant amount of the undesired 3-methyl-4-nitrobenzoic acid isomer.[1][3]
In contrast, the "green" approach offers a more selective and environmentally friendly alternative.[3][4] This multi-step process begins with the esterification of 3-methylbenzoic acid, followed by nitration of the resulting methyl ester using a milder nitrating agent, and concludes with hydrolysis to yield the final product.[2][3] This method demonstrates improved regioselectivity, leading to a purer product and simplifying downstream purification processes.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the traditional and the "green" synthetic routes for 5-methyl-2-nitrobenzoic acid.
| Parameter | Traditional Mixed Acid Nitration | "Green" Route (Three-Step) |
| Starting Material | 3-Methylbenzoic Acid | 3-Methylbenzoic Acid |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | 1. Methanol, H₂SO₄ (cat.)2. Fuming HNO₃, Acetic Anhydride3. NaOH, HCl |
| Desired Product Yield | ~50-60%[1] | Higher overall yield due to selectivity[3] |
| Primary Byproduct | 3-Methyl-4-nitrobenzoic acid | Minimized formation of isomers[3] |
| Byproduct Yield | ~40-50%[1] | Not reported, but significantly lower |
| Selectivity | Low[3] | High[3][4] |
| Environmental Impact | Use of large quantities of strong acids | More environmentally benign[3][4] |
Experimental Protocols
Method 1: Traditional Mixed Acid Nitration of 3-Methylbenzoic Acid
This method involves the direct nitration of 3-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[3]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.[3]
-
Addition of Substrate: Slowly add 3-methylbenzoic acid to the cooled sulfuric acid, ensuring the temperature remains below 10°C.[3]
-
Nitration: A pre-cooled mixture of concentrated nitric acid and sulfuric acid is then added dropwise to the reaction mixture, maintaining a low temperature.
-
Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, causing the product to precipitate.[5] The solid is collected by vacuum filtration and washed with cold water.[5]
-
Purification: The crude product, a mixture of isomers, requires further purification, often through recrystallization.
Method 2: "Green" Three-Step Synthesis
This route involves esterification, nitration of the ester, and subsequent hydrolysis.[3]
-
Esterification of 3-Methylbenzoic Acid:
-
3-methylbenzoic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid to form methyl 3-methylbenzoate.
-
-
Nitration of Methyl 3-methylbenzoate:
-
Preparation of Nitrating Agent: Fuming nitric acid is slowly added to acetic anhydride at 0°C with stirring.[1]
-
Reaction: The methyl 3-methylbenzoate is dissolved in a solvent like dichloromethane and cooled to 0°C. The prepared nitrating agent is added dropwise, maintaining the temperature at 0°C.[1] The reaction is then stirred at room temperature for 2-3 hours.[1]
-
Work-up: The reaction is quenched by pouring it into ice water. The organic layer is separated, washed with water and brine, and then dried. The solvent is removed under reduced pressure to yield crude methyl 5-methyl-2-nitrobenzoate.[1]
-
-
Hydrolysis of Methyl 5-methyl-2-nitrobenzoate:
-
The crude ester is refluxed with a 10% aqueous solution of sodium hydroxide for 1-3 hours.[1][3]
-
After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 2, which precipitates the 5-methyl-2-nitrobenzoic acid.[3]
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.[1][3] This step can yield a product with 90-96% purity.[3]
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to 5-methyl-2-nitrobenzoic acid.
Caption: Comparative workflow of synthetic routes to 5-methyl-2-nitrobenzoic acid.
References
A Comparative Guide to Purity Validation of Methyl 2-Methyl-5-Nitrobenzoate by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of methyl 2-methyl-5-nitrobenzoate. The purity of this compound is critical for its application as a key intermediate in the synthesis of pharmaceuticals and other advanced materials, where impurities can significantly affect reaction yields, final product purity, and safety profiles. This document outlines a detailed HPLC validation protocol, presents a comparative analysis of its performance against alternative methods, and includes visual workflows to guide researchers in selecting the most appropriate analytical strategy.
Comparative Analysis of Analytical Methods
The choice of an analytical technique for purity determination is contingent on several factors, including the required accuracy, sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique due to its high sensitivity and resolving power, making it ideal for the detection of trace impurities.[1] Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer orthogonal approaches for purity verification.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[1][2] | Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection.[2] | Signal intensity is directly proportional to the number of atomic nuclei.[1] |
| Primary Use | Quantitative analysis (assay), impurity profiling, and stability testing.[2] | Identification and quantification of volatile and semi-volatile impurities.[2] | Primary method of quantification, structural elucidation.[1] |
| Specificity | High (can separate from structurally similar impurities and isomers).[2] | Very High (provides structural information for peak identification).[2] | High (provides detailed structural information). |
| Advantages | High sensitivity and resolution, robust and widely available.[1] | High sensitivity and selectivity, provides structural information from mass spectra.[3] | Primary analytical method (no need for a reference standard of the analyte), non-destructive.[1][3] |
| Disadvantages | Requires a reference standard for accurate quantification.[1] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[3] | Lower sensitivity compared to HPLC, potential for signal overlap.[1][3] |
HPLC Purity Analysis of this compound
A reversed-phase HPLC method is a robust and reliable approach for determining the purity of this compound and separating it from potential process-related impurities.
Table 2: Representative Data from HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area | Area % |
| Impurity A (e.g., Isomer) | 4.8 | 18,500 | 0.62 |
| This compound | 6.2 | 2,950,000 | 99.16 |
| Impurity B (e.g., Starting Material) | 8.1 | 8,900 | 0.22 |
Note: This data is illustrative. Actual results may vary based on the specific sample and analytical conditions.
Detailed Experimental Protocol: Reversed-Phase HPLC
This section provides a detailed methodology for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4]
-
Analytical balance
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Reagents and Solvents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (containing 0.1% phosphoric acid). A typical starting ratio is 50:50 (v/v).[4][5] Filter the mobile phase through a 0.45 µm membrane filter before use.[4]
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 254 nm (Aromatic nitro compounds generally absorb around this wavelength)[5] |
| Injection Volume | 10 µL[5] |
5. Data Analysis: The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[4]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the HPLC validation and a general decision-making process for selecting an appropriate analytical technique.
Caption: HPLC analysis workflow for purity determination.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to Distinguishing Isomers of Methyl Nitrobenzoate Using Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of constitutional isomers is a critical step in chemical synthesis, drug development, and quality control. Methyl nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, exists as three distinct isomers: methyl 2-nitrobenzoate, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate. While these isomers share the same molecular formula (C₈H₇NO₄) and mass, their different substitution patterns on the benzene ring give rise to unique spectroscopic fingerprints. This guide provides a detailed comparison of these isomers using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), supported by experimental data and protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three isomers of methyl nitrobenzoate, allowing for a direct comparison of their characteristic signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The primary distinctions between the isomers lie in the fingerprint region, particularly the C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene ring.
| Functional Group | Methyl 2-nitrobenzoate (cm⁻¹) | Methyl 3-nitrobenzoate (cm⁻¹) | Methyl 4-nitrobenzoate (cm⁻¹) |
| C=O Stretch (Ester) | ~1725 | ~1720 | ~1728 |
| Asymmetric NO₂ Stretch | ~1530 | ~1530 | ~1525 |
| Symmetric NO₂ Stretch | ~1350 | ~1350 | ~1348 |
| C-O Stretch (Ester) | ~1250 | ~1260 | ~1280 |
| Aromatic C-H Bending | ~740 (ortho) | ~800, ~720 (meta) | ~860 (para) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the precise arrangement of protons in a molecule. The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic for the different isomers of methyl nitrobenzoate. All spectra show a singlet for the methyl ester protons around 3.9 ppm.
| Proton | Methyl 2-nitrobenzoate (δ, ppm) | Methyl 3-nitrobenzoate (δ, ppm) | Methyl 4-nitrobenzoate (δ, ppm) |
| Aromatic Hs | 7.6-7.9 (m, 3H), 8.1 (dd, 1H) | 7.7 (t, 1H), 8.2 (d, 1H), 8.4 (d, 1H), 8.8 (s, 1H) | 8.2 (d, 2H), 8.3 (d, 2H) |
| -OCH₃ | ~3.9 (s, 3H) | ~3.9 (s, 3H) | ~4.0 (s, 3H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are influenced by the position of the electron-withdrawing nitro group and the ester group.
| Carbon | Methyl 2-nitrobenzoate (δ, ppm) | Methyl 3-nitrobenzoate (δ, ppm) | Methyl 4-nitrobenzoate (δ, ppm) |
| C=O | ~165 | ~164 | ~165 |
| Aromatic Cs | ~124, 128, 130, 131, 133, 149 | ~124, 127, 130, 132, 135, 148 | ~123, 130, 135, 150 |
| -OCH₃ | ~53 | ~53 | ~53 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While the molecular ion peak (m/z 181) will be the same for all three isomers, their fragmentation patterns can show subtle differences.
| Fragment | Methyl 2-nitrobenzoate (m/z) | Methyl 3-nitrobenzoate (m/z) | Methyl 4-nitrobenzoate (m/z) |
| [M]⁺ | 181 | 181 | 181 |
| [M-OCH₃]⁺ | 150 | 150 | 150 |
| [M-NO₂]⁺ | 135 | 135 | 135 |
| [M-COOCH₃]⁺ | 122 | 122 | 122 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample (for methyl 2-nitrobenzoate) or a KBr pellet of the solid sample (for methyl 3- and 4-nitrobenzoate) is prepared.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Analysis: The positions of the characteristic absorption bands for the carbonyl group, nitro group, and C-H bending vibrations are identified and compared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
-
Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are analyzed to determine the structure of the isomer.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
Data Acquisition: The sample is ionized (typically by electron ionization), and the mass-to-charge ratios of the resulting ions are measured.
-
Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the structural assignment.
Visualization of the Distinguishing Logic
The following diagram illustrates the logical workflow for distinguishing the three isomers of methyl nitrobenzoate based on their key spectroscopic features.
A Comparative Study of the Reactivity of Methyl 2-Methyl-5-Nitrobenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of methyl 2-methyl-5-nitrobenzoate and its structural isomers. The focus is on key chemical transformations relevant to synthetic chemistry and drug development, including ester hydrolysis (saponification), reduction of the nitro group, and electrophilic aromatic substitution. This comparison is framed by the fundamental principles of electronic and steric effects imparted by the substituent groups—methyl (-CH₃), nitro (-NO₂), and methyl ester (-COOCH₃)—on the benzene ring. While direct quantitative kinetic data for all reactions across all isomers under identical conditions is not extensively available in the literature, this guide synthesizes established chemical principles and available experimental data to provide a robust comparative framework.
The Influence of Substituent Position on Reactivity
The reactivity of a substituted benzene derivative is intricately governed by the interplay of the electronic and steric properties of its substituents. In the case of this compound and its isomers, the relative positions of the methyl, nitro, and methyl ester groups create distinct chemical environments, leading to significant differences in their reactivity.
-
Methyl Group (-CH₃): An electron-donating group (+I effect, hyperconjugation) and an activating, ortho, para-directing group in electrophilic aromatic substitution.
-
Nitro Group (-NO₂): A strong electron-withdrawing group (-I, -M effects) and a deactivating, meta-directing group.
-
Methyl Ester Group (-COOCH₃): An electron-withdrawing group and a meta-directing group.
The combination and relative positioning of these groups dictate the electron density of the aromatic ring and the accessibility of the reactive centers, thereby influencing the rates and outcomes of chemical reactions.
Data Presentation: A Comparative Analysis
Due to the limited availability of direct comparative quantitative data for this compound and its specific isomers under standardized conditions, the following table provides a qualitative and data-informed comparison based on established principles and available data for related compounds.
| Isomer | Relative Position of Substituents | Predicted Relative Rate of Saponification | Predicted Relative Rate of Nitro Group Reduction | Key Steric and Electronic Factors |
| This compound | -CH₃ ortho to -COOCH₃; -NO₂ meta to -COOCH₃ | Moderate | Moderate | The ortho methyl group provides significant steric hindrance to the ester group, potentially slowing the rate of saponification. The nitro group, being meta, has a moderate electron-withdrawing effect on the ester carbonyl. |
| Methyl 3-methyl-4-nitrobenzoate | -CH₃ meta to -COOCH₃; -NO₂ para to -COOCH₃ | High | High | The para nitro group strongly withdraws electron density, activating the ester carbonyl for nucleophilic attack. The meta methyl group has a minor electronic effect and provides no steric hindrance to the ester. |
| Methyl 4-methyl-3-nitrobenzoate | -CH₃ para to -COOCH₃; -NO₂ meta to -COOCH₃ | Moderate | High | The meta nitro group has a moderate electron-withdrawing effect. The para methyl group is electron-donating, which may slightly decrease the rate of saponification compared to the unsubstituted nitrobenzoate. |
| Methyl 2-methyl-3-nitrobenzoate | -CH₃ ortho to -COOCH₃; -NO₂ meta to -COOCH₃ | Low | Low | Significant steric hindrance from the ortho methyl group is expected to drastically reduce the rate of saponification. The nitro group is also in a sterically crowded position. |
| Methyl 2-methyl-4-nitrobenzoate | -CH₃ ortho to -COOCH₃; -NO₂ para to -COOCH₃ | Moderate to Low | Moderate | The ortho methyl group provides steric hindrance. The para nitro group has a strong electron-withdrawing effect, which may counteract the steric hindrance to some extent. |
| Methyl 2-methyl-6-nitrobenzoate | -CH₃ ortho and ortho' to -COOCH₃; -NO₂ ortho to -COOCH₃ | Very Low | Very Low | Extreme steric hindrance from two ortho substituents (methyl and nitro) is expected to make both saponification and reduction very slow. |
Experimental Protocols
The following are detailed methodologies for key reactions, adapted from established procedures for related compounds.
Protocol 1: Saponification (Ester Hydrolysis)
This protocol describes a general procedure for the alkaline hydrolysis of methyl nitrobenzoate isomers.
Materials:
-
Methyl 2-methyl-nitrobenzoate isomer (e.g., 1.0 g)
-
Methanol or Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the methyl 2-methyl-nitrobenzoate isomer in a minimal amount of methanol or ethanol.
-
Add a 10% aqueous solution of NaOH (2-3 molar equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a beaker.
-
Carefully acidify the solution with concentrated HCl until the corresponding carboxylic acid precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction
This protocol outlines a general method for the reduction of the nitro group to an amine using a palladium on carbon (Pd/C) catalyst.[3][4]
Materials:
-
Methyl 2-methyl-nitrobenzoate isomer (e.g., 1.0 g)
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon of H₂)
-
Magnetic stirrer and stir bar
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the methyl 2-methyl-nitrobenzoate isomer in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 2-methyl-aminobenzoate isomer. The product can be further purified by chromatography or recrystallization if necessary.
Mandatory Visualization
Logical Relationship of Reactivity Factors
The following diagram illustrates the interplay of electronic and steric effects on the reactivity of a substituted methyl benzoate.
Caption: Interplay of electronic and steric effects on key reactions.
Experimental Workflow for Catalytic Hydrogenation
The following diagram outlines the general workflow for the reduction of a methyl nitrobenzoate isomer via catalytic hydrogenation.
Caption: General experimental workflow for nitro group reduction.
References
A Comparative Guide to Green Chemistry Approaches for the Synthesis of 5-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-methyl-2-nitrobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries, is a critical process where efficiency, selectivity, and environmental impact are of paramount concern. This guide provides a comprehensive comparison of traditional and emerging green chemistry approaches to its synthesis, supported by experimental data and detailed methodologies.
Executive Summary
Traditionally, 5-methyl-2-nitrobenzoic acid is synthesized via the direct nitration of 3-methylbenzoic acid using a harsh mixture of concentrated nitric and sulfuric acids. This method is fraught with challenges, most notably low regioselectivity, which leads to the formation of a mixture of isomers, complicating purification and reducing the overall yield of the desired product.
In contrast, modern green chemistry approaches offer significant advantages. A prominent green alternative is a three-step synthesis involving the initial esterification of 3-methylbenzoic acid, followed by a highly selective nitration of the resulting ester using a milder nitrating agent (a mixture of nitric acid and acetic anhydride), and concluding with hydrolysis to yield the final product. This method drastically improves selectivity and avoids the use of large quantities of corrosive sulfuric acid.[1][2]
Another innovative green route is the catalytic aerobic oxidation of 5-methyl-2-nitrotoluene. This approach utilizes a catalyst system and compressed air as the oxidant, presenting a potentially more atom-economical and environmentally benign pathway.
This guide will delve into a detailed comparison of these three synthetic strategies, evaluating them on key performance indicators such as yield, selectivity, reaction conditions, and green chemistry metrics.
Comparative Performance Data
The following table summarizes the key quantitative data for the traditional and two green synthetic routes for 5-methyl-2-nitrobenzoic acid, providing a clear basis for comparison.
| Parameter | Traditional Direct Nitration | Green Route 1: Esterification-Nitration-Hydrolysis | Green Route 2: Catalytic Aerobic Oxidation |
| Starting Material | 3-Methylbenzoic Acid | 3-Methylbenzoic Acid | 5-Methyl-2-nitrotoluene |
| Key Reagents | Concentrated HNO₃, Concentrated H₂SO₄ | 1. Methanol, H₂SO₄ (cat.) 2. Fuming HNO₃, Acetic Anhydride 3. NaOH, HCl | N-acetoxyphthalimide (catalyst), Cobalt(II) acetate (co-catalyst), Manganese(II) acetate (co-catalyst), Compressed air (oxidant), Acetic acid (solvent)[1] |
| Reaction Conditions | Low temperature (e.g., 0-10°C) | 1. Reflux 2. 15°C 3. Reflux | High temperature (e.g., 130°C), High pressure (e.g., 10 atm)[1] |
| Yield | ~50-60% of 5-methyl-2-nitrobenzoic acid.[3] However, some studies at very low temperatures (-23.3°C) report up to 84.8% of the 2-nitro isomer.[1] | High overall yield; the hydrolysis step alone has a reported yield of 90-96%.[2] | Data not definitively available for this specific substrate; a similar oxidation of o-nitrotoluene reports a yield of 51%. |
| Selectivity | Low regioselectivity, significant formation of 3-methyl-4-nitrobenzoic acid (~40-50%) as a byproduct.[3] | High regioselectivity for the desired 2-nitro isomer.[2] | Expected to be highly selective for the carboxylic acid product. |
| Atom Economy (Calculated) | ~79% (assuming 100% conversion to the desired product and water) | Lower overall atom economy due to the multi-step nature and use of protecting groups. | Potentially high, with water as the primary byproduct. |
| Environmental Impact | Use of large quantities of corrosive and hazardous concentrated acids, leading to significant acid waste. | Avoids large volumes of concentrated sulfuric acid in the nitration step, making it a more environmentally benign process.[2] | Utilizes air as a green oxidant and catalytic amounts of reagents, reducing waste. However, it requires high pressure and temperature.[1] |
Experimental Protocols
Traditional Method: Direct Nitration of 3-Methylbenzoic Acid
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 5.0 g of 3-methylbenzoic acid to the cooled sulfuric acid, ensuring the temperature remains below 10°C.
-
Prepare a nitrating mixture by slowly adding a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the low temperature.
-
After the addition is complete, stir the mixture for a designated period while monitoring the reaction progress.
-
Pour the reaction mixture onto crushed ice to precipitate the product mixture.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
The crude product, a mixture of isomers, requires further purification, typically by fractional crystallization or chromatography, to isolate the 5-methyl-2-nitrobenzoic acid.[2]
Green Route 1: Esterification-Nitration-Hydrolysis
Step 1: Esterification of 3-Methylbenzoic Acid
-
In a round-bottom flask, combine 3-methylbenzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude methyl 3-methylbenzoate.
Step 2: Nitration of Methyl 3-methylbenzoate
-
Cool the methyl 3-methylbenzoate from Step 1 to 15°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise, maintaining the temperature at 15°C.[4]
-
Stir the reaction mixture for 30 minutes at this temperature.[4]
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude methyl 5-methyl-2-nitrobenzoate.[4]
Step 3: Hydrolysis of Methyl 5-methyl-2-nitrobenzoate
-
To the crude methyl 5-methyl-2-nitrobenzoate, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[2]
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
The precipitated 5-methyl-2-nitrobenzoic acid is collected by vacuum filtration, washed with cold water, and dried to obtain the final product with high purity. A yield of 90-96% can be expected for this hydrolysis step.[2]
Green Route 2: Catalytic Aerobic Oxidation of 5-Methyl-2-nitrotoluene
Procedure:
-
To a high-pressure reactor, add 5-methyl-2-nitrotoluene, N-acetoxyphthalimide (as the catalyst), Cobalt(II) acetate, and Manganese(II) acetate (as co-catalysts).
-
Add acetic acid as the solvent.
-
Seal the reactor and pressurize with compressed air to the desired pressure (e.g., 10 atm).
-
Heat the reaction mixture to the target temperature (e.g., 130°C) with vigorous stirring.
-
Maintain these conditions for the required reaction time, monitoring the consumption of the starting material if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Transfer the reaction mixture from the reactor. The product, 5-methyl-2-nitrobenzoic acid, can be isolated by removing the solvent under reduced pressure and purified by recrystallization.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for the different synthetic approaches to 5-methyl-2-nitrobenzoic acid.
Caption: Workflow for the traditional direct nitration of 3-methylbenzoic acid.
Caption: Workflow for the three-step green synthesis of 5-methyl-2-nitrobenzoic acid.
Caption: Workflow for the catalytic aerobic oxidation of 5-methyl-2-nitrotoluene.
Conclusion
The comparative analysis clearly demonstrates that green chemistry approaches offer substantial improvements over the traditional synthesis of 5-methyl-2-nitrobenzoic acid. The three-step method involving esterification, selective nitration, and hydrolysis provides a robust and higher-yielding alternative with a significantly reduced environmental footprint due to enhanced selectivity and the avoidance of harsh reagents. While the catalytic aerobic oxidation route presents a promising atom-economical pathway, further research is required to optimize reaction conditions and ascertain its industrial viability. For researchers and professionals in drug development, the adoption of these greener synthetic routes is not only environmentally responsible but also leads to purer products and more efficient manufacturing processes.
References
A Researcher's Guide to Confirming the Structure of Methyl 2-Methyl-5-Nitrobenzoate and Its Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of key analytical techniques for the structural elucidation of methyl 2-methyl-5-nitrobenzoate, a valuable building block in organic synthesis. By presenting experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a practical resource for confirming the identity and purity of this compound and its derivatives.
The precise arrangement of substituents on the benzene ring in derivatives of this compound can significantly influence their chemical reactivity and biological activity. Therefore, rigorous structural characterization is essential. This guide will compare the expected and available spectral data for this compound with its isomers, highlighting the key differentiating features.
Comparative Spectroscopic Analysis
The structural confirmation of this compound and its isomers relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, and together they offer a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. The chemical shifts, multiplicities, and coupling constants of the signals provide detailed information about the connectivity and chemical environment of the atoms.
Table 1: Comparative ¹H NMR Spectral Data of Methyl Nitrobenzoate Derivatives (400 MHz, CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | -CH₃ (δ, ppm) |
| This compound | ~8.0-8.5 (m, 2H), ~7.4 (d, 1H) | ~3.9 (s, 3H) | ~2.6 (s, 3H) |
| Methyl 2-methyl-3-nitrobenzoate | ~7.3-7.8 (m, 3H) | ~3.9 (s, 3H) | ~2.5 (s, 3H) |
| Methyl 4-methyl-3-nitrobenzoate | ~8.4 (s, 1H), ~7.9 (d, 1H), ~7.4 (d, 1H) | ~3.9 (s, 3H) | ~2.6 (s, 3H) |
| Methyl 3-nitrobenzoate [1] | 8.76 (s, 1H), 8.28-8.37 (m, 2H), 7.50-7.65 (m, 1H) | 3.93 (s, 3H) | - |
Note: Data for this compound is predicted based on established substituent effects.
Table 2: Comparative ¹³C NMR Spectral Data of Methyl Nitrobenzoate Derivatives (100 MHz, CDCl₃)
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | -CH₃ (δ, ppm) |
| This compound | ~166 | ~123, 128, 131, 136, 141, 148 | ~53 | ~21 |
| Methyl 2-methyl-3-nitrobenzoate | ~167 | ~125, 128, 132, 133, 135, 149 | ~53 | ~20 |
| Methyl 4-methyl-3-nitrobenzoate | ~165 | ~124, 129, 131, 134, 139, 147 | ~53 | ~20 |
| Methyl 3-nitrobenzoate [1] | 164.7 | 124.3, 127.2, 129.5, 131.7, 135.1, 148.1 | 52.6 | - |
Note: Data for this compound and its methyl-substituted isomers are predicted based on established substituent effects.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of bonds, such as the carbonyl group of the ester and the nitro group, provide strong evidence for the compound's structure.
Table 3: Key IR Absorption Frequencies for Methyl Nitrobenzoate Derivatives (cm⁻¹)
| Functional Group | This compound (Predicted) | Methyl 3-nitrobenzoate[2] |
| C=O Stretch (Ester) | ~1725 | ~1720 |
| NO₂ Asymmetric Stretch | ~1530 | ~1530 |
| NO₂ Symmetric Stretch | ~1350 | ~1400 (stretch) |
| C-O Stretch (Ester) | ~1280 | ~1250 |
| Aromatic C=C Stretch | ~1610, ~1450 | ~1530 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation, aiding in structural elucidation.
Table 4: Predicted Key Mass Fragments (m/z) for this compound
| Fragment Ion | Formula | Predicted m/z |
| Molecular Ion [M]⁺ | [C₉H₉NO₄]⁺ | 195 |
| [M - OCH₃]⁺ | [C₈H₆NO₃]⁺ | 164 |
| [M - NO₂]⁺ | [C₉H₉O₂]⁺ | 149 |
| [M - COOCH₃]⁺ | [C₈H₆NO₂]⁺ | 150 |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the tube and ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a proton-decoupled spectrum with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and multiplicities.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, dilute the solution to a final concentration of 10-100 µg/mL.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Compare the obtained mass spectrum with spectral libraries (e.g., NIST) and analyze the fragmentation pattern.
Visualizing Analytical Workflows
Clear visualization of experimental and logical processes is essential for understanding and replicating scientific methods.
Caption: Workflow for the structural confirmation of this compound.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
References
A Comparative Guide to Alternative Reagents for the Nitration of Methyl 3-Methylbenzoate
The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. For a substrate such as methyl 3-methylbenzoate, the reaction presents a fascinating challenge in regioselectivity, governed by the interplay between the ortho, para-directing methyl group and the meta-directing methyl ester group. While the classical mixture of concentrated nitric and sulfuric acids is effective, its harsh conditions, safety concerns, and generation of acidic waste have spurred the development of milder and more selective alternatives.
This guide provides a comparative analysis of various nitrating agents for methyl 3-methylbenzoate and analogous aromatic compounds. We present quantitative data, detailed experimental protocols, and a generalized workflow to assist researchers in selecting the optimal conditions for their synthetic needs.
General Experimental Workflow
The following diagram illustrates a typical workflow for an electrophilic aromatic nitration reaction, from reagent preparation to product purification.
Caption: General experimental workflow for the nitration of an aromatic substrate.
Performance Comparison of Nitrating Reagents
The choice of nitrating agent significantly impacts yield, regioselectivity, and substrate compatibility. While specific data for methyl 3-methylbenzoate is limited, the following table summarizes the performance of various reagents on analogous substrates, providing a strong basis for comparison. The directing effects of the substituents on methyl 3-methylbenzoate would be expected to yield primarily 4-nitro and 2-nitro products, with the 6-nitro and 5-nitro isomers being minor.
| Nitrating Agent/System | Substrate | Conditions | Time | Yield (%) | Product Distribution / Remarks |
| HNO₃ / H₂SO₄ | Methyl Benzoate | 0-15 °C | 15-30 min | 60-85% | Predominantly the meta-nitro product, as expected for a deactivated ring.[1] |
| HNO₃ / HFIP | Toluene | Room Temp. | 1 hr | 95% | o:p ratio = 63:37. A catalyst-free system using solvent effects to promote nitration under mild conditions.[2] |
| N₂O₅ / Fe(acac)₃ | Toluene | 0 °C | 4 min | ~100% | Mono-nitrated product obtained at -100°C. Fast and mild, compatible with sensitive functional groups.[3] |
| Zeolite β / HNO₃ / Ac₂O | Toluene | Not specified | Not specified | ~100% | 79% para-nitrotoluene. High regioselectivity and the catalyst can be recycled.[4] |
| 5-methyl-1,3-dinitro-1H-pyrazole | Toluene | 60 °C | 12 hr | 97% | o:m:p ratio = 60:2:38. A powerful, bench-stable N-nitro reagent enabling mild and scalable nitration.[5] |
Detailed Experimental Protocols
Protocol 1: Classical Nitration with Mixed Acid (HNO₃/H₂SO₄)
This method is the traditional and most widely used procedure for nitrating deactivated aromatic rings.[1][6]
Materials:
-
Methyl 3-methylbenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
-
Distilled water
Procedure:
-
In a 50 mL conical flask, add 4 cm³ of concentrated sulfuric acid and cool it in an ice-water bath.
-
Slowly add 2.0 g of methyl 3-methylbenzoate to the cooled sulfuric acid with constant swirling to ensure thorough mixing. Keep the mixture in the ice bath.
-
In a separate dry test tube, carefully prepare the nitrating mixture by adding 1.5 cm³ of concentrated nitric acid, cooling it in the ice bath, and then slowly adding 1.5 cm³ of concentrated sulfuric acid with swirling.
-
Using a dropping pipette, add the cooled nitrating mixture dropwise to the solution of methyl 3-methylbenzoate over a period of 10-15 minutes. Maintain the reaction temperature below 6 °C throughout the addition.[6]
-
After the addition is complete, allow the reaction flask to stand at room temperature for 15 minutes.
Work-up and Purification:
-
Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, stirring continuously. A solid product should precipitate.
-
Allow the ice to melt completely, then collect the crude product by suction filtration.
-
Wash the solid product on the filter with a small amount of ice-cold water to remove residual acid.[6]
-
Purify the crude product by recrystallization from a water/ethanol or methanol mixture to yield the purified methyl 3-methyl-x-nitrobenzoate.[7]
Protocol 2: Mild Nitration with N₂O₅ and Fe(III) Catalyst
This protocol describes a rapid and mild method suitable for substrates with sensitive functional groups, avoiding strongly acidic conditions.[3]
Materials:
-
Methyl 3-methylbenzoate
-
Dinitrogen pentoxide (N₂O₅)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 3-methylbenzoate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of Fe(acac)₃ (e.g., 1 mol%) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or lower for activated rings to prevent dinitration).
-
Slowly add a solution of N₂O₅ in dichloromethane to the reaction mixture. The reaction is typically very fast.
-
Monitor the reaction by TLC. For many aromatic compounds, the reaction is complete within 4 minutes.[3]
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting product by flash chromatography.
Protocol 3: Zeolite-Catalyzed Nitration
This method represents a green chemistry approach, utilizing a recyclable solid acid catalyst and avoiding strong mineral acids as the bulk medium.[4]
Materials:
-
Methyl 3-methylbenzoate
-
Zeolite β catalyst
-
Nitric Acid (stoichiometric amount)
-
Acetic Anhydride
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Activate the Zeolite β catalyst by heating under vacuum.
-
In a reaction flask, suspend the activated Zeolite β in a suitable solvent.
-
Add the methyl 3-methylbenzoate to the suspension.
-
Prepare a solution of a stoichiometric quantity of nitric acid in acetic anhydride and add it to the reaction mixture.
-
Stir the reaction at a controlled temperature until completion, as monitored by GC or TLC.
Work-up and Purification:
-
Filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate contains the product and acetic acid. The acetic acid can be removed by distillation or by an extractive work-up.
-
Wash the organic solution with water and sodium bicarbonate solution.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or chromatography as needed. This method often produces nitroaromatic compounds in excellent yields with high regioselectivity.[4]
References
- 1. echemi.com [echemi.com]
- 2. Nitration of Arenes under Mild Conditions - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. ochem.weebly.com [ochem.weebly.com]
A Comparative Guide to Aromatic Nitration: Mixed Acid vs. Nitric Acid/Acetic Anhydride
For researchers, scientists, and professionals in drug development, the introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. The two most common methods for this electrophilic aromatic substitution are the use of mixed acid (a combination of sulfuric and nitric acids) and a mixture of nitric acid and acetic anhydride. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in selecting the most appropriate method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Mixed Acid (H₂SO₄/HNO₃) | Nitric Acid/Acetic Anhydride (HNO₃/(CH₃CO)₂O) |
| Electrophile | Nitronium ion (NO₂⁺) | Acetyl nitrate (CH₃COONO₂) |
| Reactivity | Very high, suitable for deactivating substrates | Milder, suitable for activated and sensitive substrates |
| Reaction Conditions | Often requires low temperatures to control exothermicity and prevent over-nitration | Generally milder conditions, can sometimes be performed at room temperature |
| Safety Concerns | Highly corrosive, strong exothermic reactions, potential for runaway reactions | Formation of unstable and potentially explosive acetyl nitrate, thermal sensitivity[1][2] |
| Workup | Typically involves quenching with ice and neutralization of strong acid | Often requires quenching and removal of acetic acid and anhydride |
| Selectivity | Can lead to di- and tri-nitrated products if not carefully controlled | Can offer higher selectivity for mononitration, especially with activated substrates[3] |
Quantitative Data Comparison
The choice of nitrating agent can significantly impact the yield and regioselectivity of the reaction. Below is a summary of experimental data for the nitration of common aromatic substrates.
Nitration of Toluene
| Nitrating Agent | Substrate | Temperature (°C) | Reaction Time | Product Distribution (ortho:meta:para) | Total Yield (%) | Reference |
| H₂SO₄/HNO₃ | Toluene | 30-40 | Not Specified | 55-60 : ~5 : 35-40 | ~98 | [4] |
| HNO₃/Propanoic Anhydride/Zeolite Hβ | Toluene | Not Specified | Not Specified | Highly selective for 2,4-dinitrotoluene | 98 (for dinitration) | [4] |
Note: The data for the nitric acid/anhydride system is for dinitration and uses propanoic anhydride, which is expected to have similar reactivity to acetic anhydride. This highlights the high efficiency of this system for multiple nitrations under specific conditions.
Reaction Mechanisms
The distinct reactivity of the two nitrating systems stems from the nature of the electrophile generated in situ.
Mixed Acid Nitration
In the mixed acid system, sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[5]
Caption: Mechanism of mixed acid nitration.
Nitric Acid/Acetic Anhydride Nitration
In this system, nitric acid reacts with acetic anhydride to form acetyl nitrate, which then acts as the nitrating agent.[6] The electrophile can be the protonated acetyl nitrate or the nitronium ion formed from its dissociation.
Caption: Mechanism of nitric acid/acetic anhydride nitration.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and safe laboratory work.
Protocol 1: Nitration of Benzene with Mixed Acid[7]
Materials:
-
Benzene (6 mL)
-
Concentrated Nitric Acid (7 mL)
-
Concentrated Sulfuric Acid (8 mL)
-
Ice bath
-
Round bottom flask
-
Separatory funnel
Procedure:
-
In a round bottom flask, cool 8 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 7 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, keeping the mixture in the ice bath.
-
To this cold mixed acid, add 6 mL of benzene dropwise. The temperature of the reaction mixture should be maintained below 50-60°C throughout the addition.
-
After the addition of benzene is complete, heat the mixture to 55-60°C with continuous stirring for approximately one hour.
-
Allow the reaction mixture to cool to room temperature. Two distinct layers will form.
-
Carefully transfer the mixture to a separatory funnel. Separate the upper organic layer (nitrobenzene) from the lower acid layer.
-
Wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution, and then water again.
-
Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation.
Caption: Experimental workflow for mixed acid nitration of benzene.
Protocol 2: Nitration of Toluene with Nitric Acid/Acetic Anhydride (Dinitration)[4]
Materials:
-
Toluene
-
Nitric Acid (100%)
-
Acetic Anhydride
-
Zeolite Hβ (catalyst)
-
Solvent (e.g., dichloromethane)
Procedure:
-
To a cooled mixture of acetic anhydride and a zeolite catalyst (e.g., Hβ), slowly add 100% nitric acid.
-
To this mixture, add a solution of toluene in a suitable solvent (or neat) dropwise at a controlled temperature.
-
Allow the reaction to stir at room temperature or gentle heating until completion (monitored by TLC or GC).
-
Quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization.
Caption: Experimental workflow for nitric acid/acetic anhydride nitration.
Safety Considerations
Both nitration methods involve hazardous reagents and require strict safety protocols.
Mixed Acid (H₂SO₄/HNO₃):
-
Corrosivity: Both sulfuric and nitric acids are highly corrosive and can cause severe burns.[7]
-
Exothermicity: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and over-nitration.
-
Oxidizing Agent: Mixed acid is a strong oxidizing agent and can react violently with organic materials.
Nitric Acid/Acetic Anhydride (HNO₃/(CH₃CO)₂O):
-
Acetyl Nitrate Formation: This mixture forms acetyl nitrate, which is a thermally unstable and potentially explosive compound.[1][2][3][8]
-
Thermal Sensitivity: The reaction mixture can decompose violently upon heating.[1][2] Adiabatic and scanning calorimetry studies have shown that these mixtures can undergo thermal decomposition, with the potential for explosions.[1][2]
-
Handling Precautions: Due to the hazards of acetyl nitrate, it is often generated in situ and used immediately.[6] Continuous flow reactors are being explored to enhance the safety of this reaction by minimizing the volume of the hazardous mixture at any given time.[3]
Conclusion
The choice between mixed acid and nitric acid/acetic anhydride for aromatic nitration depends on the specific substrate and the desired outcome.
-
Mixed acid nitration is a powerful and widely used method, particularly for less reactive aromatic compounds. Its primary drawbacks are the harsh reaction conditions and the potential for over-nitration.
-
Nitric acid/acetic anhydride nitration offers a milder alternative, which can be advantageous for sensitive or highly activated substrates where selectivity is crucial. However, the formation of the unstable and explosive acetyl nitrate necessitates careful handling and temperature control.
For drug development professionals and researchers, a thorough understanding of the reactivity, safety profiles, and experimental nuances of both methods is essential for successful and safe synthesis.
References
- 1. Thermal decomposition of acetic anhydride-nitric acid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. researchgate.net [researchgate.net]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 8. DCHAS-L Archives, Jun 11 2013 - Re: [DCHAS-L] Acetic Acid & Nitric Acid compatibility [ilpi.com]
Safety Operating Guide
Proper Disposal of Methyl 2-methyl-5-nitrobenzoate: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyl 2-methyl-5-nitrobenzoate, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks to personnel and the environment.
Hazard and Safety Information
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Respiratory Protection: A dust respirator is recommended, especially if dust or aerosols are generated.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Eye Protection: Safety glasses are required. A face shield may be necessary depending on the situation.[1]
-
Skin and Body Protection: Protective clothing and boots should be worn as needed.[1]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An emergency eye wash station and safety shower should be readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound:
| Property | Value | Source |
| Physical State | Solid (Crystal - Powder) | [1] |
| Color | Slightly pale yellow - Yellow | [1] |
| Melting Point | 69°C | [1] |
| Molecular Weight | 195.17 g/mol | |
| Incompatible Materials | Strong oxidizing agents | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with federal, state, and local regulations.[1][2] The following protocol outlines the recommended steps for its safe disposal.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and airtight container.[1]
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents: "Waste this compound".
2. Storage of Chemical Waste:
-
Keep the waste container tightly closed when not in use.[1]
-
Store the container in a cool, dark, and well-ventilated area designated for hazardous waste.[1]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]
3. Spill and Contamination Cleanup:
-
In the event of a spill, use personal protective equipment.[1]
-
Prevent the dispersion of dust.[1]
-
Carefully sweep the solid material and collect it into an airtight container for disposal.[1]
-
Wash hands and face thoroughly after handling.[1]
4. Final Disposal:
-
Professional Disposal Service: The primary and recommended method of disposal is to engage a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Incineration: An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[1] This should only be performed by qualified personnel at a licensed facility.
-
Regulatory Compliance: Always consult and adhere to all local, regional, and national regulations concerning hazardous waste disposal.[1]
Experimental Protocols
First Aid Procedures:
-
Inhalation: Move the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water or shower. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
Ingestion: Rinse the mouth with water. Seek medical advice if you feel unwell.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-methyl-5-nitrobenzoate
Essential Safety and Handling Guide for Methyl 2-methyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed[1]. Due to the presence of a nitro group and its aromatic ester structure, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation. The following personal protective equipment is recommended based on guidelines for similar nitro compounds and aromatic esters.
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE | Specifications & Notes |
| Routine Handling (Small Quantities) | Eye/Face ProtectionHand ProtectionLab Coat | Chemical safety goggles or a face shield should be worn.[2][3]Chemically resistant gloves (e.g., nitrile or butyl rubber) are recommended. Gloves should be inspected for integrity before each use.[2][3]A standard laboratory coat should be worn and kept buttoned. |
| Risk of Dust/Aerosol Generation or Splashing | Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges should be used.[2][3][4] |
| Large Spills | Full Body Protection | In the event of a large spill, additional protective clothing, such as a chemical-resistant apron or coveralls, may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize risks when handling this compound.
Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust or aerosols, use a chemical fume hood.[4]
-
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[3]
Handling the Chemical:
-
Weighing and Transferring: When weighing or transferring the solid, do so in a manner that minimizes dust generation.[4]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area. Do not eat, drink, or smoke in the work area.[3]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[5]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Incompatible Materials: Store away from strong oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Collection:
-
Designated Waste Container: Collect unused or waste this compound and any contaminated materials (e.g., filter paper, gloves) in a clearly labeled, dedicated hazardous waste container.[2]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound."[2]
Waste Storage:
-
Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[2]
-
Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2]
Final Disposal:
-
Professional Disposal Service: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[2][6]
-
Regulations: Observe all federal, state, and local regulations when disposing of this substance.[6] Do not dispose of this chemical through standard laboratory drains or as regular solid waste.[2]
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
